molecular formula C65H107F4NO28 B7909497 Ald-Ph-PEG24-TFP ester

Ald-Ph-PEG24-TFP ester

Número de catálogo: B7909497
Peso molecular: 1426.5 g/mol
Clave InChI: GWKLAEJMSBKWHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ald-Ph-PEG24-TFP Ester is a high-purity, heterobifunctional PEG-based linker designed for advanced bioconjugation applications. This reagent features a benzaldehyde (Ald) group at one end and a tetrafluorophenyl (TFP) ester at the other, connected by a 24-unit polyethylene glycol (PEG) spacer. The benzaldehyde group readily reacts with primary amines, hydrazide, and aminooxy groups to form stable bonds, while the TFP ester is highly reactive toward primary amine groups on molecules like proteins and peptides to form stable amide bonds . A key advantage of the TFP ester is its significant resistance to hydrolysis compared to common NHS esters, allowing for more flexible reaction conditions in aqueous solutions . The long PEG24 chain dramatically enhances the water solubility of conjugated compounds and reduces aggregation and immunogenicity, which is crucial for improving the pharmacokinetic properties of therapeutic biologics . This non-cleavable linker is primarily used in antibody-drug conjugate (ADC) development, peptide modification, and the creation of various PEGylated biotherapeutics and complex biomaterials . With a molecular weight of approximately 1426.5 g/mol and a typical purity of ≥95% , it is an essential tool for research and further manufacturing. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLAEJMSBKWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H107F4NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ald-Ph-PEG24-TFP Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-TFP ester is a heterobifunctional crosslinking reagent meticulously designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its properties, reaction mechanisms, and protocols for its use.

This compound features a terminal benzaldehyde (B42025) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique architecture offers researchers precise control over the conjugation process, enabling the sequential and chemoselective attachment of different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugate.[2]

Core Properties and Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Formula C65H107F4NO28[1]
Molecular Weight 1426.6 g/mol [2]
CAS Number 2055105-36-5[2]
Appearance White to off-white solid
Purity ≥95%[1][2]
Solubility Soluble in water, DMSO, DMF[3]
Storage Conditions -20°C, protect from moisture[2][4]

Reaction Mechanisms and Experimental Protocols

This compound's utility stems from the distinct reactivity of its two terminal functional groups.

TFP Ester: Amine-Reactive Conjugation

The TFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis, especially at the basic pH conditions typically used for amine labeling.[5][6] This enhanced stability leads to more efficient and reproducible conjugations.[6]

Experimental Protocol: Amide Bond Formation with TFP Ester

This protocol provides a general procedure for conjugating the TFP ester terminus of this compound to a protein containing primary amines.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by purifying the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][8]

Aldehyde Group: Bioorthogonal Ligation

The benzaldehyde group facilitates highly specific (bioorthogonal) conjugation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime and hydrazone linkages, respectively.[1] These reactions are typically performed under mild acidic to neutral conditions. The rate of oxime and hydrazone formation can be significantly accelerated by the addition of a catalyst, such as aniline (B41778).[9] Oxime linkages are generally more stable than hydrazone linkages.[9]

Experimental Protocol: Oxime Bond Formation with Aldehyde Group

This protocol outlines the conjugation of an aminooxy-functionalized molecule to the aldehyde terminus of a protein previously modified with this compound.

Materials:

  • Aldehyde-functionalized protein (prepared using the previous protocol and purified)

  • Aminooxy-containing molecule (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)

  • Aniline (optional, as a catalyst)

  • Purification system

Procedure:

  • Reactant Preparation: Dissolve the aldehyde-functionalized protein in the reaction buffer. Dissolve the aminooxy-containing molecule in a compatible solvent.

  • Conjugation Reaction: Add a 1.5-5 molar excess of the aminooxy-containing molecule to the protein solution.

  • Catalysis (Optional): To accelerate the reaction, a stock solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final conjugate to remove unreacted molecules and the catalyst using a suitable chromatography method.

Visualization of Workflows and Pathways

Chemical Structure and Reaction Scheme

The following diagram illustrates the structure of this compound and its two primary reaction pathways.

G cluster_linker This compound cluster_reactions Conjugation Reactions Ald Aldehyde (CHO) Ph Phenyl Ald->Ph Oxime Stable Oxime/Hydrazone Bond Ald->Oxime + PEG PEG24 Ph->PEG TFP TFP Ester PEG->TFP Amide Stable Amide Bond TFP->Amide + Amine Primary Amine (e.g., Protein-NH2) Amine->Amide Aminooxy Aminooxy/Hydrazide (e.g., Drug-ONH2) Aminooxy->Oxime

Caption: Structure and reactivity of this compound.

Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate using this compound.

G start Start step1 1. React Antibody (NH2) with this compound start->step1 step2 Purification (SEC/IEX) step1->step2 step3 2. React Aldehyde-Antibody with Aminooxy-Drug step2->step3 step4 Purification (HIC/SEC) step3->step4 step5 Characterization step4->step5 end Final ADC step5->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application in Targeted Therapy: EGFR/HER2 Signaling Pathway

ADCs created using this compound can be designed to target specific cancer cells. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) can deliver a cytotoxic drug to cancer cells overexpressing these receptors. Upon binding and internalization, the drug is released, leading to cell death. The diagram below illustrates a simplified EGFR/HER2 signaling pathway that is often targeted in cancer therapy.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC ADC (Antibody-Drug Conjugate) Receptor EGFR/HER2 Receptor ADC->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Internalization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Gene Expression (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

An In-depth Technical Guide to Ald-Ph-PEG24-TFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-Ph-PEG24-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems.

Core Chemical Identity and Physicochemical Properties

This compound is a non-cleavable linker designed for bioconjugation.[1][2][3] It features a benzaldehyde (B42025) group at one terminus and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, connected by a 24-unit polyethylene (B3416737) glycol (PEG) chain.[1][4][5][6] The TFP ester is a highly reactive group that readily forms stable amide bonds with primary amines, while the aldehyde group can react with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively.[5][6][7]

The long, hydrophilic PEG24 spacer enhances the water solubility of the molecule and any conjugate it is a part of, which can help to mitigate aggregation and improve pharmacokinetic profiles.[8][9][10] Notably, the TFP ester offers greater stability against hydrolysis in aqueous media compared to the more commonly used N-hydroxysuccinimide (NHS) esters, providing a wider window for conjugation reactions.[5][8][10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C65H107F4NO28[1][8][10]
Molecular Weight ~1426.6 g/mol [1][8][10]
CAS Number 2055105-36-5[1][8][10]
Purity ≥95%[1][8]
Appearance White to off-white solid
Storage Conditions -20°C[1][8]

Reactivity and Stability

The dual functionality of this compound allows for a two-step, controlled conjugation process.

TFP Ester Reactivity: The TFP ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 9.0.[12][13] TFP esters are less susceptible to hydrolysis than NHS esters, particularly at basic pH, which allows for more controlled and efficient conjugation in aqueous buffers.[5][11][14]

Aldehyde Reactivity: The benzaldehyde group provides a second point of conjugation. It can react with aminooxy-containing molecules to form a stable oxime linkage or with hydrazide-containing molecules to form a hydrazone bond. The reaction with aminooxy groups is particularly efficient and forms a highly stable bond.[2][6] Aniline can be used as a catalyst to accelerate the rate of oxime ligation.[15]

Table 2: Solubility and Stability Profile

ParameterInformationReferences
Solubility Soluble in water and many organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The long PEG chain enhances aqueous solubility. The related Ald-Ph-PEG24-NHS ester is soluble in water, DMSO, DCM, and DMF. Polyethylene glycol itself is soluble in water, ethanol, and many other organic solvents.[10][16][17]
TFP Ester Stability More stable towards hydrolysis in aqueous solutions compared to NHS esters, with a significantly longer half-life, especially at basic pH. For example, a TFP-terminated self-assembled monolayer showed an almost 10-fold longer half-life at pH 10 compared to its NHS analog.[14][18]
Oxime Bond Stability The oxime bond formed from the reaction of the aldehyde with an aminooxy group is highly stable.[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation, such as the synthesis of an antibody-drug conjugate (ADC). Optimization will be required for specific applications.

Step 1: Conjugation of this compound to a Protein via TFP Ester-Amine Reaction

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio will need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography, dialysis, or a suitable spin filter.

  • Characterization: Characterize the protein-linker conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Step 2: Conjugation of a Payload (e.g., Drug) to the Protein-Linker Conjugate via Aldehyde-Aminooxy Reaction

Materials:

  • Purified protein-linker conjugate from Step 1.

  • Aminooxy-functionalized payload.

  • Reaction buffer (e.g., PBS or acetate (B1210297) buffer at pH 5.5-7.0). Aniline can be added as a catalyst.

  • Purification system.

Procedure:

  • Payload Preparation: Dissolve the aminooxy-functionalized payload in a suitable solvent (e.g., DMSO or water).

  • Conjugation Reaction: Add a molar excess of the payload solution to the protein-linker conjugate.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques like HPLC.

  • Purification: Purify the final conjugate to remove unreacted payload and other small molecules using an appropriate method such as size-exclusion chromatography.

  • Final Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.

Applications in Research and Drug Development

The primary application of this compound is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[2] The heterobifunctional nature of the linker allows for the precise and stable attachment of a cytotoxic drug to an antibody. The PEG spacer can improve the solubility and stability of the final ADC, potentially leading to an improved therapeutic index.[5]

Other applications include:

  • PEGylation of proteins and peptides: To enhance their pharmacokinetic properties.

  • Surface modification: Immobilization of biomolecules onto surfaces for diagnostic or research purposes.

  • Development of targeted drug delivery systems: Conjugating targeting ligands to drug-loaded nanoparticles.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation Antibody Antibody in Amine-Free Buffer (pH 7.2-8.5) Reaction1 Incubate 1-4h at RT or overnight at 4°C Antibody->Reaction1 Linker This compound in DMSO/DMF Linker->Reaction1 Quench1 Quench with Tris Buffer Reaction1->Quench1 Purify1 Purification (e.g., SEC) Quench1->Purify1 AntibodyLinker Antibody-Linker Conjugate Purify1->AntibodyLinker Reaction2 Incubate 2-12h at RT AntibodyLinker->Reaction2 Payload Aminooxy-Payload in Buffer Payload->Reaction2 Purify2 Purification (e.g., SEC) Reaction2->Purify2 ADC Final Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Workflow for ADC synthesis using this compound.

This diagram outlines the two main stages of conjugation. The first step involves the reaction between the antibody and the TFP ester end of the linker. Following purification, the second step is the conjugation of an aminooxy-functionalized payload to the aldehyde group of the linker now attached to the antibody, resulting in the final ADC.

References

Unlocking Precision Bioconjugation: A Technical Guide to Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the heterobifunctional linker Ald-Ph-PEG24-TFP ester has emerged as a powerful tool for the precise and stable coupling of biomolecules. This guide provides an in-depth exploration of its core mechanism of action, supported by experimental protocols and quantitative data to empower researchers in drug development and other biomedical fields. The unique architecture of this linker, featuring a tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group connected by a 24-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for creating sophisticated bioconjugates, including antibody-drug conjugates (ADCs).

Core Mechanism of Action: A Two-Step Orthogonal Approach

The this compound facilitates a highly controlled, two-step conjugation strategy, leveraging the distinct reactivity of its terminal functional groups. This orthogonal approach allows for the sequential attachment of two different molecules, minimizing the formation of undesirable homodimers and other side products.

Step 1: Amine-Reactive TFP Ester Coupling

The initial step involves the reaction of the TFP ester with a primary amine, commonly found on the surface of proteins and peptides (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus). This reaction forms a stable amide bond. TFP esters are activated esters that, like N-hydroxysuccinimide (NHS) esters, react efficiently with primary amines.[1][2] However, TFP esters exhibit greater stability in aqueous solutions, particularly at the basic pH values often used for amine coupling, and are less susceptible to spontaneous hydrolysis compared to their NHS counterparts.[2][3][4] This enhanced stability can lead to higher conjugation efficiencies and better reproducibility.[5]

Step 2: Aldehyde-Driven Hydrazone or Oxime Ligation

Following the initial amine conjugation, the terminal benzaldehyde group becomes available for a subsequent bioorthogonal ligation reaction. The benzaldehyde group readily reacts with molecules containing a hydrazide or an aminooxy moiety to form a hydrazone or oxime linkage, respectively.[6] This reaction is highly specific and can be performed under mild conditions.

A key feature of the aldehyde-hydrazine/aminooxy ligation is the ability to accelerate the reaction through the use of a catalyst, most notably aniline (B41778). Aniline catalysis significantly enhances the rate of hydrazone and oxime formation, even at neutral pH.[7][8] This allows for efficient conjugation at lower concentrations of reactants, which is particularly advantageous when working with precious biomolecules. The resulting hydrazone bond is characteristically pH-sensitive, remaining stable at physiological pH (~7.4) but undergoing cleavage in more acidic environments, such as those found within endosomes and lysosomes of tumor cells. This property is highly desirable for the controlled release of cytotoxic drugs in ADCs.

Signaling Pathways and Experimental Workflows

The logical flow of a typical bioconjugation experiment using this compound is depicted below. This workflow highlights the sequential nature of the reactions and the key decision points in the process.

experimental_workflow cluster_step1 Step 1: TFP Ester-Amine Coupling cluster_step2 Step 2: Aldehyde-Hydrazide Ligation Molecule_A Molecule A (e.g., Antibody with Lysine) Reaction1 Reaction: Amide Bond Formation (pH 7-9) Molecule_A->Reaction1 Linker This compound Linker->Reaction1 Intermediate Intermediate Conjugate (Molecule A-Linker) Reaction1->Intermediate Purification1 Purification (e.g., SEC) Intermediate->Purification1 Reaction2 Reaction: Hydrazone Bond Formation (pH 4.5-7.4, with Aniline catalyst) Purification1->Reaction2 Purified Intermediate Molecule_B Molecule B (e.g., Drug with Hydrazide) Molecule_B->Reaction2 Final_Conjugate Final Bioconjugate (Molecule A-Linker-Molecule B) Reaction2->Final_Conjugate Purification2 Purification & Characterization (e.g., HIC, RP-HPLC, MS) Final_Conjugate->Purification2

A typical experimental workflow for two-step bioconjugation.

The reaction mechanism for the aniline-catalyzed hydrazone formation involves the initial formation of a Schiff base between the aldehyde and aniline, which then undergoes nucleophilic attack by the hydrazine, leading to the formation of the more stable hydrazone and regeneration of the aniline catalyst.

reaction_pathway Aldehyde R-CHO (Aldehyde on Intermediate) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline Aniline Aniline (Catalyst) Schiff_Base->Aldehyde - Aniline Hydrazone R-CH=N-NH-R' (Hydrazone Linkage) Schiff_Base->Hydrazone + Hydrazine Hydrazine R'-NHNH2 (Hydrazide on Molecule B) Aniline_Regen Aniline (Regenerated) Hydrazone->Aniline_Regen - Aniline

Aniline-catalyzed hydrazone formation pathway.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and similar chemistries.

Table 1: Comparison of TFP Ester and NHS Ester Stability

ParameterTFP EsterNHS EsterReference(s)
Relative Hydrolysis Rate (pH 8.5) LowerHigher[9]
Half-life in Aqueous Buffer (pH 10) ~10-fold longerShorter[9]
Optimal Reaction pH with Amines 7.0 - 9.07.0 - 9.0[10][11]
Coupling Efficiency in Basic Conditions Generally HigherCan be reduced by hydrolysis[5]

Table 2: Aldehyde-Hydrazone Ligation Kinetics and Stability

ParameterConditionValueReference(s)
Reaction Rate (Aniline-catalyzed) pH 4.5-7.4Significant rate enhancement[7][8]
Hydrazone Stability (pH 7.4) StableHalf-life can be >100 hours[12]
Hydrazone Stability (pH 5.0) LabileHalf-life can be <10 hours[12]
Linkage Type Reversible (pH-dependent)-[13]

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation using this compound. Optimization will be required for specific applications.

Protocol 1: TFP Ester-Amine Coupling

Materials:

  • Molecule A (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • To the solution of Molecule A, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a common starting point.[14]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted TFP ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagent using a desalting column or another appropriate purification method, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 7.4).

Protocol 2: Aniline-Catalyzed Hydrazone Ligation

Materials:

  • Purified intermediate conjugate from Protocol 1

  • Molecule B (containing a hydrazide or aminooxy group)

  • Aniline stock solution (e.g., 1 M in a suitable solvent)

  • Reaction buffer (e.g., PBS, pH 6.0-7.4)

  • Purification system (e.g., HIC, RP-HPLC, SEC)

Procedure:

  • Reaction Setup:

    • To the purified intermediate conjugate, add the desired molar excess of Molecule B. A 5- to 10-fold molar excess is a typical starting point.

    • Add aniline to the reaction mixture to a final concentration of 10-100 mM.[7][8]

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Purification:

    • Purify the final bioconjugate from excess reagents and byproducts using an appropriate chromatographic method. The choice of method will depend on the properties of the final conjugate.[9][15]

Conclusion

The this compound offers a robust and versatile platform for the creation of well-defined bioconjugates. Its two-step, orthogonal mechanism of action, combining the stability of TFP ester-amine chemistry with the specificity and catalytic control of aldehyde-hydrazone ligation, provides researchers with a powerful tool for advancing drug delivery systems and other biomedical applications. The information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of this advanced linker technology.

References

The Pivotal Role of PEG Chain Length in Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic efficacy. A critical parameter in the design of PEGylated proteins is the length of the attached PEG chain. This technical guide provides an in-depth exploration of how PEG chain length influences various aspects of protein modification, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Impact of PEG Chain Length on Protein Properties

The length of the PEG chain directly influences the physicochemical and biological characteristics of the modified protein. These effects are often a trade-off between desired enhancements and potential drawbacks.

Pharmacokinetics and Bioavailability

Increasing the PEG chain length generally leads to a more pronounced effect on the protein's pharmacokinetic profile. The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, thereby extending its circulation half-life.[1][2]

ProteinPEG Molecular Weight (kDa)Resulting Half-lifeFold Increase in Half-lifeReference
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)2028 hours~25[3]
Anakinra (IL-1ra)40-4[1]

Table 1: Effect of PEG Chain Length on the In Vivo Half-life of Proteins. This table summarizes the impact of different PEG molecular weights on the circulating half-life of therapeutic proteins.

Immunogenicity

One of the key advantages of PEGylation is the reduction of the protein's immunogenicity by masking its epitopes.[] Longer PEG chains are generally more effective at this "shielding" effect. However, it is important to note that PEG itself can be immunogenic, and the anti-PEG immune response can be influenced by the PEG's molecular weight.[5]

ProteinPEG Molecular Weight (kDa)Observation on ImmunogenicityReference
Tetanus Toxoid5 vs. 20 (linear)Anti-PEG immune response was dependent on the molecular weight of the PEG.[5]

Table 2: Influence of PEG Chain Length on the Immunogenicity of Proteins. This table highlights studies that have investigated the relationship between PEG size and the immune response to the PEGylated protein.

Biological Activity and Stability

The attachment of PEG chains can sometimes lead to a decrease in the protein's in vitro biological activity due to steric hindrance at the active or binding sites.[6] This effect is often more pronounced with longer PEG chains. However, this loss in immediate activity can be compensated for by the extended in vivo half-life and improved stability.[6] Longer PEG chains can also enhance the thermal and proteolytic stability of the protein.

ProteinPEG Molecular Weight (kDa)In Vitro ActivityStabilityReference
Interferon-α40 (branched)7% of native protein-[7]
Alpha-1 Antitrypsin40 (2-armed)-Greatly improved proteolytic resistance[6]

Table 3: Impact of PEG Chain Length on the Bioactivity and Stability of Proteins. This table provides examples of how different PEG sizes can affect the in vitro activity and stability of proteins.

Key Experimental Protocols

The successful development of a PEGylated protein therapeutic relies on well-defined experimental procedures for both the conjugation reaction and the characterization of the resulting product.

N-Terminal Amine PEGylation Protocol

This protocol describes a general method for the site-specific PEGylation of a protein at its N-terminal α-amino group.[8][9][10]

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Methoxy-PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dry water-miscible solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer. Tris or other amine-containing buffers must be exchanged.

  • PEG Reagent Preparation: Calculate the required amount of mPEG-ALD for the desired molar excess (e.g., 5-20 fold molar excess over the protein). Dissolve the mPEG-ALD in a minimal amount of dry DMF or DMSO.

  • Reaction Setup: Slowly add the dissolved mPEG-ALD to the protein solution while gently stirring.

  • Reduction: Add a freshly prepared solution of NaCNBH₃ to the reaction mixture. The final concentration of the reducing agent should be in molar excess to the mPEG-ALD.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours). The optimal time and temperature will depend on the specific protein and PEG reagent.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reaction components using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified product to determine the degree of PEGylation and confirm its identity and purity.

Site-Specific Cysteine PEGylation Protocol

This protocol outlines a method for PEGylating a protein at a specific cysteine residue.[11][12][13]

Materials:

  • Protein with an accessible, free cysteine residue in a suitable buffer (pH 6.5-7.5).

  • Methoxy-PEG-maleimide (mPEG-MAL)

  • Reducing agent (e.g., DTT or TCEP) if the cysteine needs to be reduced prior to reaction.

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification and characterization systems as in the N-terminal protocol.

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds to generate a free cysteine. This step must be carefully controlled to avoid denaturing the protein. The reducing agent should be removed before adding the PEG reagent.

  • PEG Reagent Preparation: Dissolve the mPEG-MAL in a suitable solvent.

  • Reaction Setup: Add the mPEG-MAL solution to the protein solution at a specific molar ratio.

  • Incubation: Incubate the reaction at room temperature or 4°C for 1-2 hours.

  • Quenching: Add a quenching solution to react with any excess mPEG-MAL.

  • Purification and Characterization: Purify and analyze the PEGylated protein as described previously.

Characterization of PEGylated Proteins

2.3.1. SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight following PEGylation.

Procedure:

  • Sample Preparation: Mix the protein sample (unmodified, reaction mixture, and purified PEGylated protein) with an appropriate loading buffer containing SDS and a reducing agent. Heat the samples to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel of a suitable percentage to resolve the expected molecular weights. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.

2.3.2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is used for both purification and analysis of PEGylated proteins.[][15][16][17]

Procedure:

  • System Setup: Equilibrate the SEC column with a suitable mobile phase.

  • Sample Injection: Inject the protein sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase and monitor the eluent using a UV detector (at 280 nm for protein) and a refractive index (RI) detector (for PEG). The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

2.3.3. Mass Spectrometry (MS)

MS provides precise molecular weight information, allowing for the confirmation of the degree of PEGylation.[6][18][19][20][21]

Procedure:

  • Sample Preparation: Desalt the protein sample to remove non-volatile salts.

  • LC-MS Analysis: Introduce the sample into the mass spectrometer, often via liquid chromatography.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the different species present in the sample. The mass difference between the PEGylated and unmodified protein corresponds to the mass of the attached PEG chains.

Signaling Pathways and Experimental Workflows

The biological effects of many therapeutic proteins are mediated through specific signaling pathways. PEGylation can modulate how these proteins interact with their receptors and downstream signaling components.

Signaling Pathways

JAK-STAT Signaling Pathway (e.g., for PEGylated Interferon-α)

PEGylated interferon-α (pegIFN-α) is used in the treatment of chronic viral hepatitis.[22][23] It acts through the JAK-STAT pathway.[22][23][24]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pegIFN-a pegIFN-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) pegIFN-a->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binding Transcription Transcription of Antiviral Genes ISRE->Transcription

Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.

G-CSF Receptor Signaling (e.g., for PEGylated G-CSF)

PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) is used to treat neutropenia.[25][26][27] It signals through the G-CSF receptor, also activating the JAK/STAT pathway.[26][28]

GCSF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pegG-CSF pegG-CSF GCSFR G-CSF Receptor pegG-CSF->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Activation PI3K PI3K GCSFR->PI3K RAS Ras GCSFR->RAS STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) STAT->Gene_Expression AKT Akt PI3K->AKT AKT->Gene_Expression MAPK MAPK RAS->MAPK MAPK->Gene_Expression

Caption: G-CSF receptor signaling initiated by PEGylated G-CSF.

TNF-α Signaling Pathway (e.g., for PEGylated TNF-α inhibitors)

PEGylated anti-TNF-α agents are used to treat inflammatory diseases.[][][31][32][33] They block the pro-inflammatory signaling of TNF-α.

TNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pegTNF_inhibitor peg-TNF-α Inhibitor TNFa TNF-α pegTNF_inhibitor->TNFa Binding & Neutralization TNFR TNF Receptor (TNFR1) TNFa->TNFR Binding TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 NFkB_Pathway NF-κB Pathway TRAF2->NFkB_Pathway MAPK_Pathway MAPK Pathway RIPK1->MAPK_Pathway Inflammation Pro-inflammatory Gene Expression NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation

Caption: Inhibition of TNF-α signaling by a PEGylated TNF-α inhibitor.

EGFR Signaling Pathway (e.g., for PEGylated anti-EGFR antibody fragments)

PEGylated antibody fragments targeting the Epidermal Growth Factor Receptor (EGFR) can be used in cancer therapy.[][7][34][35][36]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pegAntiEGFR peg-anti-EGFR Fab EGFR EGFR pegAntiEGFR->EGFR Binding & Inhibition EGF EGF EGF->EGFR Binding & Activation RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT JAK_STAT_EGFR JAK/STAT Pathway EGFR->JAK_STAT_EGFR Cell_Activity Cell Proliferation, Survival, Invasion RAS_RAF_MAPK->Cell_Activity PI3K_AKT->Cell_Activity JAK_STAT_EGFR->Cell_Activity

Caption: Inhibition of EGFR signaling by a PEGylated anti-EGFR antibody fragment.

Experimental and Logical Workflows

General Workflow for PEGylated Protein Development

The development of a PEGylated protein follows a structured process from initial design to final characterization.[37][38][39][40][41]

PEGylation_Workflow cluster_design Design & Synthesis cluster_purification Purification cluster_characterization Characterization cluster_invivo In Vivo Evaluation Protein_Expression Protein Expression & Purification PEGylation_Reaction PEGylation Reaction Protein_Expression->PEGylation_Reaction PEG_Selection PEG Chain Length & Chemistry Selection PEG_Selection->PEGylation_Reaction Purification Purification of PEGylated Protein (e.g., SEC, IEX) PEGylation_Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_Analysis SEC Analysis Purification->SEC_Analysis Mass_Spec Mass Spectrometry Purification->Mass_Spec Activity_Assay In Vitro Activity Assay Purification->Activity_Assay Stability_Study Stability Studies Activity_Assay->Stability_Study PK_Study Pharmacokinetic Studies Stability_Study->PK_Study PD_Study Pharmacodynamic Studies PK_Study->PD_Study Immunogenicity_Study Immunogenicity Assessment PD_Study->Immunogenicity_Study

Caption: General workflow for the development and analysis of a PEGylated protein.

Decision Tree for Selecting PEG Chain Length

The choice of PEG chain length is a critical decision in the design of a PEGylated therapeutic. This decision tree illustrates the key considerations.

PEG_Decision_Tree Start Desired Therapeutic Outcome Long_Half_Life Maximize Half-life? Start->Long_Half_Life High_Activity Retain High In Vitro Activity? Long_Half_Life->High_Activity No Long_PEG Consider Longer PEG Chain (e.g., 20-40 kDa) Long_Half_Life->Long_PEG Yes Low_Immunogenicity Minimize Immunogenicity? High_Activity->Low_Immunogenicity No Short_PEG Consider Shorter PEG Chain (e.g., 5-20 kDa) High_Activity->Short_PEG Yes Low_Immunogenicity->Long_PEG Yes Medium_PEG Consider Medium PEG Chain (e.g., 10-30 kDa) - Balance of properties Low_Immunogenicity->Medium_PEG No Long_PEG->High_Activity May decrease activity Short_PEG->Long_Half_Life Shorter half-life Medium_PEG->Long_Half_Life Medium_PEG->High_Activity Medium_PEG->Low_Immunogenicity

Caption: Decision tree for selecting the optimal PEG chain length.

Conclusion

The length of the PEG chain is a critical determinant of the final properties of a PEGylated protein. A thorough understanding of the relationship between PEG size and its impact on pharmacokinetics, immunogenicity, and biological activity is essential for the rational design of effective and safe biotherapeutics. By carefully selecting the PEG chain length and employing robust experimental and analytical methodologies, researchers and drug developers can optimize the therapeutic potential of protein-based medicines.

References

The Unyielding Bond: A Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the success of an ADC is the linker, the chemical bridge connecting these two components. This guide provides an in-depth exploration of non-cleavable linkers, a class of connectors prized for their exceptional stability and distinct mechanism of action. We will delve into their core principles, compare their performance, and provide detailed experimental frameworks for their evaluation.

The Mechanism of Action: A Journey to Lysosomal Degradation

Unlike their cleavable counterparts, which are designed to break apart in response to specific triggers like pH or enzymes, non-cleavable linkers remain intact throughout the ADC's journey in systemic circulation.[1][2] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC has been internalized by the target cancer cell.[3][4]

This process unfolds in a series of sequential steps:

  • Binding and Internalization: The ADC circulates in the bloodstream until its monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the entire ADC, forming an endosome.[5]

  • Lysosomal Trafficking: The endosome containing the ADC traffics through the cell's endocytic pathway and fuses with a lysosome.[6]

  • Antibody Catabolism: The highly acidic and enzyme-rich environment of the lysosome degrades the antibody into its constituent amino acids.[][8]

  • Payload Release: This complete degradation of the antibody releases the payload, which is still attached to the linker and the amino acid residue (typically a lysine (B10760008) or cysteine) to which it was originally conjugated.[6][9] This resulting complex—amino acid-linker-payload—is the active cytotoxic entity that then exerts its cell-killing effect, typically by disrupting vital cellular processes like microtubule polymerization or DNA replication.[10]

Because the active metabolite is charged and generally cannot cross the cell membrane, ADCs with non-cleavable linkers do not typically exhibit the "bystander effect" (killing of neighboring antigen-negative cells).[9][11] This makes them particularly suitable for treating hematological cancers or solid tumors with high and uniform antigen expression.[9][12]

Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Antigen Binding Endosome Endosome Formation (Internalization) TargetCell->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Degradation Antibody Proteolytic Degradation Lysosome->Degradation 4. Enzymatic Action Payload Released Active Metabolite (Amino Acid-Linker-Payload) Degradation->Payload 5. Payload Release Cytotoxicity Cytotoxicity & Apoptosis Payload->Cytotoxicity 6. Cellular Effect

Caption: Mechanism of action for ADCs with non-cleavable linkers.

Core Chemistries of Non-Cleavable Linkers

The design of non-cleavable linkers revolves around creating chemically stable bonds that can withstand the physiological conditions of the bloodstream.[] The most prevalent types are based on thioether or maleimidocaproyl (MC) chemistries.[3][13]

  • Thioether-Based Linkers: A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, famously used in Ado-trastuzumab emtansine (Kadcyla®).[3][13] This linker forms a stable thioether bond by reacting a maleimide (B117702) group with a sulfhydryl group on a cysteine residue of the antibody.[5] The cyclohexane (B81311) ring provides steric hindrance, which further protects the thioether bond from hydrolysis.[4][5]

  • Maleimidocaproyl (MC) Linkers: These are another frequently used class, often employed to conjugate auristatin payloads like MMAF (monomethyl auristatin F).[12][14] The maleimide group reacts with cysteine residues, while the caproyl chain acts as a spacer.

Quantitative Comparison: Advantages and Disadvantages

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic index.[1][11] The primary trade-off lies between the enhanced stability of non-cleavable linkers and the potent bystander effect often associated with cleavable linkers.[14]

FeatureNon-Cleavable LinkersCleavable LinkersRationale & References
Plasma Stability High Variable (depends on cleavage mechanism)Non-cleavable linkers possess stable chemical bonds (e.g., thioether) that resist premature degradation in circulation, leading to a better therapeutic index and reduced off-target toxicity.[3][][]
Mechanism of Release Antibody DegradationEnzymatic, pH, or Reductive CleavagePayload release is dependent on the complete catabolism of the antibody in the lysosome, a slower and more contained process.[4][] Cleavable linkers are designed to break in specific tumor microenvironments.[16]
Bystander Effect Limited to None Often SignificantThe released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing to kill adjacent antigen-negative cells.[1][11]
Off-Target Toxicity Lower Potentially HigherHigh plasma stability minimizes the premature release of the cytotoxic payload into circulation, thereby reducing systemic toxicity.[3][]
Tumor Homogeneity Best for Homogeneous TumorsEffective in Heterogeneous TumorsEfficacy is restricted to antigen-positive cells, requiring uniform target expression for maximum effect.[1] The bystander effect allows for the killing of nearby antigen-negative cells.[11]
Therapeutic Window Potentially WiderPotentially NarrowerThe combination of high stability and lower off-target toxicity can lead to a wider therapeutic window.[3][]
Payload Requirement Must be potent when attached to linker/amino acidCan release unmodified, highly potent payloadThe final active metabolite includes the linker and an amino acid, which must not abrogate the payload's potency.[5][]

FDA-Approved ADCs with Non-Cleavable Linkers

The clinical success of several ADCs has validated the utility of the non-cleavable linker strategy. These therapies have become crucial tools in the treatment of various cancers.

ADC Name (Brand Name®)LinkerPayloadTarget AntigenApproved Indication(s)
Ado-trastuzumab emtansine (Kadcyla®)MCC (SMCC-based)DM1HER2HER2-positive breast cancer.[3][13][17]
Belantamab mafodotin (Blenrep®)MCMMAFBCMARelapsed or refractory multiple myeloma.[3]

Note: Blenrep® was withdrawn from the US market in 2022 but remains an important example of this technology.[18]

Key Experimental Protocols

Rigorous in vitro and in vivo testing is essential to characterize the performance of an ADC with a non-cleavable linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the extent of premature payload release in plasma over time.

Methodology:

  • ADC Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[19][20]

  • Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture.

  • Quantification of Intact ADC (ELISA-Based):

    • Coat a 96-well plate with the target antigen.

    • Add the plasma samples. The intact ADC will bind to the antigen.

    • Use an enzyme-conjugated secondary antibody that detects the payload to quantify the amount of intact, payload-bearing ADC. The signal is proportional to the concentration of stable ADC.[2]

  • Quantification of Free Payload (LC-MS/MS):

    • Perform protein precipitation on the plasma samples using a solvent like acetonitrile (B52724) to separate the small-molecule payload from large proteins (including the ADC).[2]

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released free payload.[20]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the ADC's half-life in plasma.

Stability_Workflow start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling split Analysis Method? sampling->split elisa ELISA for Intact ADC (Antigen Capture, Payload Detection) split->elisa Intact ADC lcms Protein Precipitation & LC-MS/MS for Free Payload split->lcms Free Payload data_elisa Quantify Intact ADC Concentration elisa->data_elisa data_lcms Quantify Free Payload Concentration lcms->data_lcms analysis Plot Data vs. Time Calculate Stability/Half-Life data_elisa->analysis data_lcms->analysis end End analysis->end

Caption: Experimental workflow for in vitro ADC plasma stability assessment.
In Vitro Cytotoxicity Assay

Objective: To measure the cell-killing potency (IC50) of the ADC on target-expressing and non-expressing cells.[21][22]

Methodology:

  • Cell Culture: Culture both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.[21]

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period sufficient to allow for internalization and cytotoxicity (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, MTS, or resazurin).[20]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.[20] A potent and specific ADC will show a much lower IC50 value for Ag+ cells compared to Ag- cells.[21]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Xenograft Model: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.[10][23]

  • Tumor Growth: Allow the tumors to grow to a predetermined average size (e.g., 150-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses).

  • Dosing: Administer a single or multiple doses of the ADC, typically via intravenous injection.[23]

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period. Efficacy is measured by tumor growth inhibition or regression.[23]

Strategic Considerations for Linker Selection

The decision to use a non-cleavable linker is driven by the specific biological context of the target and the desired therapeutic outcome.

Linker_Selection_Logic leaf leaf start Start: ADC Design for Specific Tumor Type q1 Is Antigen Expression Homogeneous? start->q1 q2 Is Bystander Effect Required/Desired? q1->q2 Yes cleavable Consider Cleavable Linker q1->cleavable No (Heterogeneous) q3 Is Systemic Toxicity a Major Concern? q2->q3 No q2->cleavable Yes q3->cleavable No non_cleavable Consider Non-Cleavable Linker q3->non_cleavable Yes

Caption: Logic diagram for choosing between linker types.

Conclusion

Non-cleavable linkers represent a cornerstone of modern ADC technology, offering a robust platform for developing highly stable and well-tolerated cancer therapeutics.[][12] Their unique reliance on antibody degradation for payload release provides a distinct advantage in minimizing off-target toxicity, which can translate to a wider therapeutic window.[3] While they lack a bystander effect, their efficacy in treating tumors with high and uniform antigen expression is clinically proven. As ADC research continues to advance, the strategic application of non-cleavable linker chemistry, guided by rigorous experimental validation, will remain critical to engineering the next generation of precisely targeted and highly effective cancer treatments.

References

Navigating the Conjugation Landscape: A Technical Guide to the Solubility and Stability of Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of bioconjugation and drug delivery, the choice of linker can dictate the success or failure of a novel therapeutic. The Ald-Ph-PEG24-TFP ester stands out as a promising heterobifunctional linker, offering a strategic combination of an aldehyde for reaction with hydrazides or aminooxy groups and a tetrafluorophenyl (TFP) ester for efficient amine coupling. This technical guide provides an in-depth analysis of the critical-to-quality attributes of this compound: its solubility and stability. This document is intended for researchers, scientists, and drug development professionals to facilitate the informed application of this versatile molecule.

Core Concepts: Understanding the Molecular Architecture

The this compound is a precisely engineered molecule comprising three key functional domains:

  • An Aldehyde Group (Ald-Ph): Situated on a phenyl ring, this functional group provides a reactive handle for conjugation to molecules containing hydrazide or aminooxy moieties, forming hydrazone or oxime linkages, respectively.

  • A Polyethylene (B3416737) Glycol (PEG) Spacer (PEG24): A 24-unit PEG chain imparts hydrophilicity to the molecule. This feature is crucial for enhancing the aqueous solubility of the linker and, consequently, the resulting conjugate. The PEG spacer also provides flexibility and can help to reduce steric hindrance during conjugation reactions.

  • A Tetrafluorophenyl (TFP) Ester: This amine-reactive group is responsible for forming stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).

The interplay of these components dictates the solubility and stability profile of the linker, which are paramount considerations for its handling, reaction efficiency, and the performance of the final bioconjugate.

Solubility Profile

SolventExpected SolubilityRationale & Considerations
Water & Aqueous Buffers (e.g., PBS) HighThe hydrophilic 24-unit PEG chain significantly enhances aqueous solubility.[1] The overall charge of the molecule in the buffer will also influence solubility.
Dimethyl Sulfoxide (DMSO) HighDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent widely used for dissolving organic molecules, including active esters.
Dichloromethane (DCM) Moderate to HighDCM is a common organic solvent for many synthetic compounds, though the polarity of the PEG chain may limit very high concentrations.
Acetonitrile (ACN) Moderate to HighAcetonitrile is a polar aprotic solvent often used in reversed-phase chromatography and can be a suitable solvent for this linker.
Ethanol/Methanol HighShort-chain alcohols are generally good solvents for PEGylated compounds.

Note: The presence of the hydrophobic TFP ester and phenyl ring may slightly reduce the aqueous solubility compared to a PEG molecule of the same length without these groups.[3] For aqueous reactions, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.

Stability Profile: The TFP Advantage

The stability of the TFP ester is a key advantage of this linker, particularly when compared to the more common N-hydroxysuccinimide (NHS) esters. TFP esters exhibit greater resistance to hydrolysis, especially in aqueous solutions and at neutral to basic pH.[3][4][][6] This enhanced stability translates to a longer half-life in solution, providing a wider window for conjugation reactions and leading to more consistent and reproducible results.

Hydrolytic Stability of the TFP Ester

The primary degradation pathway for the TFP ester in aqueous media is hydrolysis, which renders the linker inactive for amine conjugation. The rate of hydrolysis is dependent on both pH and temperature.

ConditionExpected StabilityRationale & Considerations
Acidic pH (e.g., pH 4-6) HighHydrolysis of esters is generally slower at acidic pH.
Neutral pH (e.g., pH 7-7.5) Moderate to HighTFP esters are significantly more stable than NHS esters at neutral pH.[3][4]
Basic pH (e.g., pH 8-9) ModerateWhile the rate of hydrolysis increases with pH, TFP esters remain reactive for several hours at basic pH, outperforming NHS esters which hydrolyze rapidly under these conditions.[4][7]
Elevated Temperature DecreasedAs with most chemical reactions, the rate of hydrolysis will increase with temperature.
Stability of the Aldehyde Group

The benzaldehyde (B42025) moiety is generally stable under typical bioconjugation conditions. However, prolonged exposure to strong oxidizing agents should be avoided to prevent its conversion to a carboxylic acid.

Storage and Handling Recommendations

To ensure the long-term stability and reactivity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store at -20°C in a desiccated environment. Protect from light and moisture.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh and use them promptly. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following sections provide detailed, generalized protocols for assessing the solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to aqueous buffer in a vial prep2 Ensure undissolved solid is visible prep1->prep2 eq1 Seal vial and agitate at a constant temperature (e.g., 25°C) prep2->eq1 eq2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) eq1->eq2 sep1 Allow solid to settle eq2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Carefully collect the supernatant sep2->sep3 ana1 Filter supernatant (optional, solvent compatible filter) sep3->ana1 ana2 Dilute supernatant to a known concentration ana1->ana2 ana3 Analyze by a validated analytical method (e.g., HPLC-UV) ana2->ana3 ana4 Calculate original concentration from a calibration curve ana3->ana4

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Pipettes and tips

  • Syringe filters (optional, solvent compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. A visible amount of undissolved solid should be present.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • (Optional) Filter the supernatant through a syringe filter compatible with the aqueous buffer.

    • Dilute the supernatant with the buffer to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method to evaluate the stability of the TFP ester in aqueous buffers at different pH values and temperatures over time.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep1 Prepare stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) prep3 Add stock solution to each buffer to a final known concentration prep1->prep3 prep2 Prepare aqueous buffers at desired pH values (e.g., pH 5, 7.4, 9) prep2->prep3 inc1 Aliquot solutions into separate vials for each time point prep3->inc1 inc2 Incubate at a constant temperature (e.g., 25°C or 37°C) inc1->inc2 samp1 At predetermined time points (t=0, 1h, 2h, 4h, 8h, 24h), remove a vial inc2->samp1 samp2 Immediately quench the reaction by acidifying the sample (e.g., with formic acid) to stop further hydrolysis samp1->samp2 ana1 Analyze each quenched sample by a stability-indicating analytical method (e.g., RP-HPLC) samp2->ana1 ana2 Quantify the remaining intact this compound ana1->ana2 ana3 Plot the percentage of intact ester vs. time ana2->ana3 ana4 Calculate the half-life (t½) at each pH and temperature ana3->ana4 G cluster_structure Structural Components cluster_attributes Functional Attributes cluster_applications Applications aldehyde Aldehyde-Phenyl Group reactivity Dual Reactivity aldehyde->reactivity peg PEG24 Spacer solubility Aqueous Solubility peg->solubility tfp TFP Ester stability Hydrolytic Stability tfp->stability tfp->reactivity adc Antibody-Drug Conjugates solubility->adc delivery Drug Delivery Systems solubility->delivery bioconjugation Bioconjugation stability->bioconjugation reactivity->adc reactivity->bioconjugation

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG24-TFP Ester Bioconjugation with Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of antibodies using the heterobifunctional linker, Ald-Ph-PEG24-TFP ester. This linker features a tetrafluorophenyl (TFP) ester reactive group for covalent bonding with primary amines and a terminal benzaldehyde (B42025) group for reaction with hydrazide or aminooxy-functionalized molecules. The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] This protocol outlines a two-step conjugation strategy, ideal for creating antibody-drug conjugates (ADCs) or other antibody bioconjugates where precise control over linkage is desired.

Principle of the Bioconjugation Strategy

The this compound linker allows for a sequential and controlled conjugation process. This strategy involves two key chemical reactions:

  • Amine-TFP Ester Reaction: The TFP ester group reacts with primary amines, such as the lysine (B10760008) residues on an antibody or an amine-functionalized payload, to form a stable amide bond. TFP esters are known for their high reactivity with amines and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, which can lead to more efficient and reproducible conjugations.[2][3]

  • Aldehyde-Hydrazide/Aminooxy Reaction: The benzaldehyde group reacts with a hydrazide to form a hydrazone bond or with an aminooxy group to form an oxime bond. These reactions are highly chemoselective. The formation of the resulting hydrazone bond can be significantly accelerated by the use of an aniline (B41778) catalyst, with optimal reaction conditions typically in the pH range of 5 to 7.[4]

This two-step approach provides versatility. The TFP ester can be reacted with either the antibody or a payload molecule first, followed by the aldehyde reaction. The protocol detailed below describes the initial reaction of the TFP ester with a payload molecule, followed by conjugation of the resulting aldehyde-functionalized payload to a hydrazide-modified antibody.

Materials and Equipment

Reagents:

  • Antibody of interest (purified)

  • This compound

  • Amine-containing payload molecule

  • Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone (S-Hynic) or other antibody hydrazide modification reagent

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate Buffer (50 mM, pH 8.5)

  • Aniline catalyst solution (e.g., 100 mM in conjugation buffer)

  • MES Buffer (100 mM, pH 6.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • SDS-PAGE gels and reagents

  • Mass spectrometer (for detailed characterization)

Equipment:

  • UV-Vis Spectrophotometer

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Incubator or temperature-controlled shaker

  • Chromatography system

Experimental Protocols

Step 1: Modification of the Antibody with Hydrazide Groups

This initial step introduces hydrazide functionalities onto the antibody, preparing it for reaction with the aldehyde group of the linker-payload conjugate.

  • Antibody Preparation:

    • Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Hydrazide Modification Reaction:

    • Dissolve S-Hynic in anhydrous DMSO to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the S-Hynic solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Hydrazide-Modified Antibody:

    • Remove the excess S-Hynic reagent by size-exclusion chromatography (SEC) using a desalting column equilibrated with MES buffer (100 mM, pH 6.0).

    • Collect the protein fractions and determine the concentration using a UV-Vis spectrophotometer at 280 nm.

Step 2: Conjugation of the Payload to the this compound Linker

This step involves the reaction of the amine-containing payload with the TFP ester end of the linker.

  • Reagent Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve the amine-containing payload in an appropriate buffer (e.g., Borate Buffer, pH 8.5). Ensure the buffer is free of primary amines.

  • TFP Ester-Amine Reaction:

    • Add a 1.5- to 3-fold molar excess of the this compound solution to the payload solution.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification of the Aldehyde-Functionalized Payload:

    • Purify the resulting aldehyde-functionalized payload from excess linker using an appropriate method such as reverse-phase HPLC or SEC, depending on the properties of the payload.

Step 3: Final Conjugation of the Aldehyde-Functionalized Payload to the Hydrazide-Modified Antibody

This final step brings together the modified antibody and the linker-payload conjugate.

  • Conjugation Reaction:

    • Combine the purified hydrazide-modified antibody with a 5- to 10-fold molar excess of the purified aldehyde-functionalized payload in MES buffer (pH 6.0).

    • Add the aniline catalyst to a final concentration of 10-100 mM. The use of an aniline catalyst can significantly increase the reaction rate.[4]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Antibody Conjugate:

    • Purify the final antibody conjugate from unreacted payload and other small molecules using SEC with a column equilibrated in PBS (pH 7.4).

    • Collect the fractions corresponding to the high molecular weight antibody conjugate.

  • Characterization of the Final Conjugate:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and assess purity.

    • Use mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the identity of the conjugate.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the bioconjugation protocol. These values may require optimization depending on the specific antibody and payload used.

Table 1: Reaction Conditions for Antibody Hydrazide Modification
Parameter Recommended Value
Antibody Concentration2-5 mg/mL
Molar Ratio (S-Hynic:Antibody)10:1 to 20:1
Reaction BufferPBS, pH 7.4
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Table 2: Reaction Conditions for Payload-Linker Conjugation
Parameter Recommended Value
Molar Ratio (Linker:Payload)1.5:1 to 3:1
Reaction BufferBorate Buffer, 50 mM, pH 8.5
Reaction Time1-4 hours
Reaction TemperatureRoom Temperature
Table 3: Final Conjugation Reaction Conditions
Parameter Recommended Value
Molar Ratio (Payload-Linker:Antibody)5:1 to 10:1
Reaction BufferMES Buffer, 100 mM, pH 6.0
Aniline Catalyst Concentration10-100 mM
Reaction Time2-4 hours (RT) or overnight (4°C)
Reaction TemperatureRoom Temperature or 4°C
Expected Drug-to-Antibody Ratio (DAR)2-8

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload-Linker Conjugation cluster_step3 Step 3: Final Conjugation Ab Antibody Reaction1 NHS Ester Reaction Ab->Reaction1 S_Hynic S-Hynic S_Hynic->Reaction1 Ab_Hynic Hydrazide-Modified Antibody Purification1 Purification (SEC) Ab_Hynic->Purification1 Purified_Ab_Hynic Purified Hydrazide-Ab Purification1->Purified_Ab_Hynic Reaction1->Ab_Hynic Payload Amine-Payload Reaction2 TFP Ester Reaction Payload->Reaction2 Linker Ald-Ph-PEG24-TFP Linker->Reaction2 Payload_Linker Aldehyde-Functionalized Payload Purification2 Purification (HPLC/SEC) Payload_Linker->Purification2 Purified_Payload_Linker Purified Aldehyde-Payload Purification2->Purified_Payload_Linker Reaction2->Payload_Linker Reaction3 Hydrazone Formation (Aniline Catalyzed) Purified_Ab_Hynic->Reaction3 Purified_Payload_Linker->Reaction3 Final_Conjugate Antibody-Payload Conjugate Purification3 Purification (SEC) Final_Conjugate->Purification3 Reaction3->Final_Conjugate

Caption: A two-step bioconjugation workflow.

Example Signaling Pathway: ADC-Induced Apoptosis

adc_apoptosis_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Active Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ADC-mediated apoptosis signaling pathway.

References

Application Notes and Protocols for Protein Labeling with Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-TFP ester is a heterobifunctional crosslinker designed for the precise modification of proteins and other biomolecules.[1][2][3][4] This reagent incorporates three key chemical features: a benzaldehyde (B42025) group for reaction with aminooxy, hydrazide, or primary amine moieties; a 24-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and reduce immunogenicity; and a tetrafluorophenyl (TFP) ester for efficient and stable amide bond formation with primary amines.[2][3][5] The TFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for a more controlled conjugation process.[6]

The bifunctional nature of this linker enables a variety of applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the creation of sophisticated bioconjugates for diagnostic and therapeutic purposes.[7][8][9] The long PEG24 spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules.[2]

These application notes provide a comprehensive guide to the use of this compound for protein labeling, including detailed experimental protocols, data presentation, and diagrams to illustrate key processes.

Chemical Properties and Reaction Scheme

The this compound allows for a two-step sequential conjugation. The TFP ester is more susceptible to hydrolysis at basic pH than the aldehyde group. Therefore, the recommended strategy is to first react the TFP ester with primary amines on the protein of interest, followed by the reaction of the aldehyde group with an aminooxy- or hydrazide-functionalized molecule.

Reaction Scheme:

  • Step 1: TFP Ester Reaction with Protein Amines: The TFP ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on the protein to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).

  • Step 2: Aldehyde Reaction: The aldehyde group on the now protein-PEG conjugate can be reacted with an aminooxy or hydrazide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) to form a stable oxime or hydrazone bond, respectively. This reaction is most efficient at a slightly acidic pH (pH 5.5-6.5).

Quantitative Data Summary

The following table summarizes expected experimental outcomes for the labeling of a model IgG antibody (150 kDa) with this compound, followed by conjugation to an aminooxy-functionalized fluorescent dye. These values are illustrative and optimal conditions should be determined empirically for each specific protein and payload.

ParameterCondition 1Condition 2Condition 3
Step 1: TFP Ester Labeling
Molar Ratio (Linker:Protein)5:110:120:1
Reaction pH8.08.08.0
Reaction Time2 hours2 hours2 hours
Degree of Labeling (DOL) - Linker1.83.56.2
Labeling Efficiency36%35%31%
Step 2: Aldehyde Conjugation
Molar Ratio (Dye:Labeled Protein)3:15:110:1
Reaction pH6.06.06.0
Reaction Time4 hours4 hours4 hours
Final Degree of Labeling (DOL) - Dye1.53.15.5
Conjugation Efficiency83%89%89%
Overall Yield 30%31%28%

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer A (TFP ester reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Reaction Buffer B (Aldehyde reaction): 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Aminooxy- or hydrazide-functionalized payload (e.g., fluorescent dye, drug molecule)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 7.0

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., FPLC with size-exclusion or ion-exchange column)

Protocol 1: Two-Step Sequential Protein Labeling

This protocol describes the sequential labeling of a protein, first via the TFP ester and then via the aldehyde group.

Step 1: TFP Ester Reaction with Protein

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer A. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Incubation: While gently vortexing the protein solution, add the desired molar excess of the linker stock solution (e.g., 5- to 20-fold molar excess).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

  • Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Aldehyde Conjugation with Payload

  • Payload Preparation: Prepare a stock solution of the aminooxy- or hydrazide-functionalized payload in an appropriate solvent (e.g., water, DMSO).

  • Reaction Incubation: Add a 3- to 10-fold molar excess of the payload to the purified aldehyde-PEG-protein conjugate from Step 1.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the final protein conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, ion-exchange chromatography, or hydrophobic interaction chromatography) to remove excess payload and any unreacted protein.

Characterization of the Labeled Protein
  • Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule (if it has a chromophore). Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the mass shift upon conjugation.

  • Purity: The purity of the final conjugate should be assessed by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

  • Functional Activity: It is crucial to perform a functional assay to ensure that the biological activity of the protein is not compromised by the labeling process.

Visualizations

experimental_workflow cluster_step1 Step 1: TFP Ester Labeling cluster_step2 Step 2: Aldehyde Conjugation protein Protein in Amine-Free Buffer (pH 8.0) reaction1 Incubate 1-2h at RT protein->reaction1 linker This compound in DMSO linker->reaction1 desalt1 Desalting Column (Buffer Exchange to pH 6.0) reaction1->desalt1 labeled_protein Aldehyde-PEG-Protein desalt1->labeled_protein reaction2 Incubate 2-4h at RT labeled_protein->reaction2 payload Aminooxy/Hydrazide Payload payload->reaction2 purification Purification (SEC/IEX) reaction2->purification final_conjugate Final Protein Conjugate purification->final_conjugate

Caption: Experimental workflow for two-step protein labeling.

signaling_pathway_application cluster_cell Cell cluster_conjugate Theranostic Agent receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription nucleus->transcription antibody Antibody (targeting receptor) antibody->receptor Binding & Internalization linker Ald-Ph-PEG24 antibody->linker drug Drug Payload linker->drug fluorophore Fluorophore linker->fluorophore

Caption: Application in studying a signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency (Step 1) Protein concentration is too low.Concentrate the protein solution to >2 mg/mL.
pH of the reaction buffer is not optimal.Optimize the pH of Reaction Buffer A between 7.2 and 8.5.
Presence of primary amines in the buffer.Ensure the buffer is free of amine-containing compounds like Tris.
This compound has hydrolyzed.Prepare the linker stock solution immediately before use.
Protein Precipitation High degree of labeling.Reduce the molar excess of the linker in the reaction.
Hydrophobicity of the payload.The PEG linker should mitigate this, but consider using a more hydrophilic payload if possible.
Low Conjugation Efficiency (Step 2) pH of the reaction buffer is not optimal.Optimize the pH of Reaction Buffer B between 5.5 and 6.5.
Inactive payload.Check the quality and reactivity of the aminooxy/hydrazide payload.

Conclusion

This compound is a versatile and powerful tool for protein labeling, offering a controlled and efficient method for creating sophisticated bioconjugates. The enhanced stability of the TFP ester and the beneficial properties of the PEG linker make it an excellent choice for a wide range of applications in research, diagnostics, and therapeutic development. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can successfully utilize this reagent to advance their scientific goals.

References

Application Notes and Protocols for Ald-Ph-PEG24-TFP Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the reaction of Ald-Ph-PEG24-TFP ester with primary amines. This bifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of a PEGylated aldehyde to proteins, peptides, antibodies, and other amine-containing molecules. The tetrafluorophenyl (TFP) ester provides a highly efficient and hydrolytically stable amine-reactive moiety, while the terminal aldehyde group allows for subsequent conjugation to other molecules.

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of three key components:

  • An aldehyde group on a phenyl ring (Ald-Ph), which can react with hydrazides, aminooxy groups, or primary amines via reductive amination to form stable conjugates.

  • A 24-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and bioavailability of the conjugated molecule while reducing immunogenicity.[1]

  • A tetrafluorophenyl (TFP) ester , an amine-reactive functional group that readily reacts with primary amines (e.g., the N-terminus of proteins or the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[2]

TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, particularly at basic pH.[2][3][4][5][6] This higher stability minimizes the competing hydrolysis reaction, leading to more efficient and reproducible conjugations.[2][3][7]

Reaction Principle

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The non-protonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct. The reaction is most efficient at a slightly basic pH, where a sufficient concentration of the deprotonated amine is present to initiate the reaction.[8][9]

Data Presentation: Reaction Parameters

Table 1: Recommended Reaction Conditions for TFP Ester-Amine Conjugation
ParameterRecommended Range/ValueNotes
pH 7.2 - 9.0Optimal pH is a balance between amine reactivity and ester hydrolysis. TFP esters are more stable at basic pH than NHS esters.[2][3][7][10] For specific labeling of the N-terminal amine, a pH closer to neutral may be used.[9][10]
Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used for sensitive biomolecules or to slow down hydrolysis, requiring longer reaction times.[11] Room temperature reactions are typically faster.[10][11]
Reaction Time 30 minutes to 4 hoursThe optimal time depends on the reactivity of the amine, temperature, and pH. Reactions can be extended overnight at 4°C.[8][11]
Solvent for TFP Ester Anhydrous DMSO or DMFThe TFP ester should be dissolved in an anhydrous organic solvent before being added to the aqueous reaction buffer to prevent premature hydrolysis.[8]
Reaction Buffer Phosphate, Borate, Bicarbonate, HEPESBuffers should be free of primary amines (e.g., Tris, glycine) as they will compete in the reaction.[8][10]
Molar Excess of TFP Ester 2 to 50-foldThe optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of labeling. For protein concentrations ≥ 5 mg/mL, a 10-fold excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.[8]
Table 2: Comparison of TFP and NHS Ester Stability
FeatureTFP EsterNHS Ester
Hydrolytic Stability More stable, especially at basic pH.[2][3][4][6][7]Prone to hydrolysis, particularly at basic pH.[7]
Optimal Reaction pH 7.2 - 9.0[10]7.0 - 8.5
Reaction Efficiency Generally higher due to reduced hydrolysis.[11]Can be lower due to competing hydrolysis.
Side Products TetrafluorophenolN-hydroxysuccinimide

Experimental Protocols

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines. The conditions may need to be optimized for specific applications.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography, dialysis)

Protocol Steps
  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the stock solution of the molecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or desalting column.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, prepare a 10-100 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[8][11] Mix well by vortexing.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to the solution of the amine-containing molecule while gently stirring.[11]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[11] The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature to ensure that all unreacted TFP ester is hydrolyzed or has reacted with the Tris.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a suitable purification method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization of the Conjugate:

    • The degree of labeling and purity of the conjugate can be assessed by various methods, including SDS-PAGE, mass spectrometry (MS), and HPLC.

Mandatory Visualization

Diagram 1: General Workflow for TFP Ester Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Prepare Amine Molecule Prepare Amine Molecule Conjugation Conjugation Prepare Amine Molecule->Conjugation Prepare TFP Ester Prepare TFP Ester Prepare TFP Ester->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the conjugation of this compound to a primary amine.

Diagram 2: Decision Tree for Optimizing Conjugation

G cluster_params Parameter Adjustment start Start Optimization dol Desired Degree of Labeling (DoL)? start->dol low_dol Low DoL dol->low_dol Low high_dol High DoL dol->high_dol High decrease_ratio Decrease Molar Ratio Decrease Reaction Time Lower pH (e.g., 7.2-7.5) low_dol->decrease_ratio increase_ratio Increase Molar Ratio Increase Reaction Time Increase pH (e.g., 8.0-8.5) high_dol->increase_ratio result Analyze Conjugate (e.g., MS, HPLC) decrease_ratio->result increase_ratio->result result->dol Iterate if needed final Optimized Protocol result->final Achieved

References

Application Notes and Protocols for Aldehyde-Aminooxy Ligation using a PEG24 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Aldehyde-aminooxy ligation, a cornerstone of "click chemistry," is a highly efficient and chemoselective method for forming stable covalent bonds under mild, aqueous conditions.[1][2] This reaction, which forms a stable oxime linkage, is ideal for the conjugation of sensitive biological molecules such as proteins, peptides, and nucleic acids.[1][3] The incorporation of a discrete 24-unit polyethylene (B3416737) glycol (PEG24) linker in this process offers significant advantages, particularly in the field of drug development. PEGylation, the process of attaching PEG chains, is known to enhance the therapeutic properties of biomolecules by increasing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and minimizing aggregation.[][5][6] This document provides a detailed overview of the principles, applications, and protocols for utilizing aldehyde-aminooxy ligation with a PEG24 linker.

Principle of the Reaction

The core of this bioconjugation strategy is the reaction between an aldehyde group (-CHO) on one molecule and an aminooxy group (-ONH2) on another. This reaction proceeds efficiently, typically in an aqueous buffer, to form a stable oxime bond (-CH=N-O-).[3] The resulting oxime linkage is significantly more stable under physiological conditions than other imine-based linkages like hydrazones.[1][7] The reaction can be accelerated by the use of a nucleophilic catalyst, with aniline (B41778) and its derivatives being the most common.[3][8][9] The reaction is most efficient in a slightly acidic environment (pH 4-5), though catalysis can enable the reaction to proceed effectively at neutral pH.[9][10]

Advantages of the PEG24 Linker in Bioconjugation

The use of a PEG24 linker provides several key benefits for the resulting bioconjugate:

  • Enhanced Solubility: Many therapeutic payloads are hydrophobic; the hydrophilic PEG24 linker significantly improves the overall solubility of the conjugate, preventing aggregation.[5]

  • Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the conjugate, which can prolong its circulation half-life by reducing renal clearance.[][5]

  • Reduced Immunogenicity: The flexible PEG linker can "shield" the conjugated molecule from the host's immune system, reducing the risk of an immune response.[5][6]

  • Flexible Spacer: The PEG24 linker acts as a flexible spacer, ensuring that the conjugated payload does not interfere with the biological activity of the parent molecule (e.g., an antibody's binding affinity).[]

Applications

Aldehyde-aminooxy ligation with PEG linkers is a versatile tool with numerous applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This technique is widely used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[][11] The PEG24 linker can improve the therapeutic index and pharmacokinetics of ADCs.[11]

  • Protein and Peptide Modification: Site-specific modification of proteins and peptides with imaging agents, small molecules, or other labels.[2][12]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[2]

  • Hydrogel Formation: Creation of biocompatible hydrogels for drug delivery and tissue engineering.

Experimental Protocols

General Protocol for Aldehyde-Aminooxy Ligation with a PEG24 Linker

This protocol describes a general method for conjugating an aldehyde-containing molecule to a molecule functionalized with an aminooxy-PEG24 linker.

Materials and Reagents:

  • Aldehyde-functionalized molecule (e.g., protein with an aldehyde tag)

  • Aminooxy-PEG24-functionalized molecule (e.g., Aminooxy-PEG24-Drug)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5 for uncatalyzed or pH 4.5-5.5 for aniline-catalyzed reactions.[7]

  • Catalyst (optional): Aniline stock solution (e.g., 1 M in DMSO)

  • Quenching Reagent (optional): Aminooxy-containing small molecule (e.g., hydroxylamine)

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[]

  • Analytical Instruments: HPLC, SDS-PAGE, Mass Spectrometer.[14]

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the Aminooxy-PEG24-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution (e.g., 10-100 mM).

  • Ligation Reaction:

    • To the solution of the aldehyde-functionalized molecule, add the Aminooxy-PEG24-functionalized molecule to achieve a 10-50 fold molar excess. The optimal ratio should be determined empirically.[1]

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[15]

    • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle stirring. Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Reaction Quenching (Optional):

    • To consume any unreacted aldehyde groups, a small molecule containing an aminooxy group can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts using a suitable chromatography method such as SEC or IEX.[][16] Dialysis can also be used for macromolecules.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate using mass spectrometry to verify the molecular weight and SDS-PAGE or HPLC to assess purity.[14][16]

Example Protocol: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the creation of an ADC using an antibody with a genetically encoded aldehyde tag and an aminooxy-PEG24-drug construct.

Step 1: Generation of an Aldehyde-Tagged Antibody

  • An "aldehyde tag," a short peptide sequence (e.g., CxPxR), is genetically incorporated into the antibody sequence.[12][17]

  • When expressed in cells co-expressing the formylglycine-generating enzyme (FGE), the cysteine residue in the tag is oxidized to a formylglycine (fGly), which contains a reactive aldehyde group.[18][19]

  • The antibody is expressed and purified using standard methods (e.g., Protein A chromatography).

Step 2: Ligation to Aminooxy-PEG24-Drug

  • Antibody Preparation: Prepare the purified aldehyde-tagged antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Add the Aminooxy-PEG24-Drug stock solution to the antibody solution to a final molar excess of 5-10 fold.

    • Add a catalyst such as p-phenylenediamine (B122844) to a final concentration of 2-10 mM for reactions at neutral pH.[9]

    • Incubate the reaction at room temperature for 4-8 hours with gentle agitation.

  • Purification of the ADC:

    • Remove excess drug-linker and catalyst by SEC.[] Further polishing can be achieved with hydrophobic interaction chromatography (HIC) if needed.[]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[20]

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.[20]

    • Confirmation of Conjugation: Confirm the final molecular weight of the ADC using mass spectrometry.[14]

Data Presentation

Table 1: Typical Aldehyde-Aminooxy Ligation Reaction Parameters

ParameterRecommended RangeNotes
pH 4.5 - 7.5Lower pH (4.5-5.5) is optimal for uncatalyzed reactions. Catalysts like aniline derivatives enable efficient ligation at neutral pH (6.5-7.5).[3][9]
Temperature 4 - 37 °CRoom temperature is generally sufficient. Lower temperatures (4°C) can be used for sensitive biomolecules over a longer reaction time.[1]
Molar Excess of Aminooxy-PEG24 5 - 50 foldThe optimal excess depends on the reactivity of the specific aldehyde and aminooxy components.[1]
Catalyst (Aniline derivative) 2 - 100 mMp-Phenylenediamine is a highly effective catalyst at lower concentrations (2-10 mM) and neutral pH.[9][15]
Reaction Time 2 - 24 hoursProgress should be monitored to determine the optimal time.[1]
Typical Yield > 90%With optimized conditions, near-quantitative yields can be achieved.

Table 2: Methods for Characterization of the PEG24-Conjugate

PropertyAnalytical MethodExpected Result
Purity SDS-PAGE, RP-HPLC, SECA single major peak/band corresponding to the conjugate.[]
Identity/Molecular Weight Mass Spectrometry (e.g., ESI-MS)The observed mass should match the calculated mass of the final conjugate.[14]
Aggregation Size-Exclusion Chromatography (SEC)A high percentage of monomeric species (>95%).[20]
Degree of Labeling (e.g., DAR) UV-Vis Spectroscopy, HIC, MSThe average number of PEG24-payloads per molecule.

Visualizations

cluster_product Product Aldehyde Molecule-CHO (Aldehyde) Oxime Molecule-CH=N-O-PEG₂₄-Payload (Stable Oxime Linkage) Aldehyde->Oxime + Aminooxy H₂N-O-PEG₂₄-Payload (Aminooxy-PEG24 Linker) Catalyst Aniline Catalyst pH 4.5 - 7.0 Catalyst->Oxime - H₂O

Caption: Chemical principle of aldehyde-aminooxy ligation to form a stable oxime bond.

A Step 1: Aldehyde Tag Incorporation (Genetic Engineering of Antibody) B Step 2: Antibody Expression & Purification (Protein A Chromatography) A->B D Step 4: Oxime Ligation Reaction (Antibody + Drug-Linker) B->D C Step 3: Aminooxy-PEG24-Drug Synthesis C->D E Step 5: ADC Purification (Size-Exclusion Chromatography) D->E F Step 6: ADC Characterization (MS, SEC, HIC for DAR) E->F G Final Purified ADC F->G

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) preparation.

References

Application Notes and Protocols for Peptide PEGylation using Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, enhance stability against proteolytic degradation, and decrease immunogenicity.[1][2]

This document provides a detailed guide for the step-by-step PEGylation of a peptide utilizing Ald-Ph-PEG24-TFP ester , a bifunctional linker. This particular reagent features a tetrafluorophenyl (TFP) ester for reaction with primary amines (such as the N-terminus or the side chain of lysine (B10760008) residues) and a benzaldehyde (B42025) group, which can be used for subsequent conjugation reactions, for example, with molecules containing aminooxy or hydrazide functionalities.[3][4][5][6] The TFP ester is known for its high reactivity and increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation.[7][8]

Chemistry of PEGylation with this compound

The primary reaction involves the acylation of a primary amine on the peptide by the TFP ester of the this compound, forming a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the deprotonation of the target amine groups, enhancing their nucleophilicity.[8] The benzaldehyde group on the linker generally remains stable under these conditions and is available for subsequent modification if desired.

Experimental Protocols

This section details the necessary protocols for the successful PEGylation of a peptide with this compound, from initial reaction to final product characterization.

Protocol 1: Peptide PEGylation Reaction

This protocol outlines the conjugation of this compound to a peptide containing primary amine groups.

Materials:

  • Peptide of interest with at least one primary amine group (N-terminus or lysine residue)

  • This compound

  • Reaction Buffer: 50–100 mM phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer, pH 7.2–8.5.[8] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the peptide for reaction with the TFP ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl or glycine (B1666218) solution

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has poor aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF (up to 10% v/v) can be added.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][9]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[8]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the stirring peptide solution. A molar ratio of PEG reagent to peptide ranging from 2:1 to 10:1 is a good starting point for optimization.[8]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.[8]

  • Quenching the Reaction:

    • Add an excess of the quenching solution to the reaction mixture to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of the PEGylated Peptide

Purification is crucial to separate the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. A combination of chromatographic techniques is often employed.

Methods:

  • Size Exclusion Chromatography (SEC): This is a primary method for removing unreacted, low molecular weight PEG reagent and quenching molecules. The larger, PEGylated peptide will elute earlier than the smaller, unreacted peptide.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the charges on a peptide, altering its retention time on an IEX column and allowing for separation from the un-PEGylated form.[][11]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a peptide, leading to a shorter retention time on a C4, C8, or C18 column compared to the native peptide. This is often used as a final polishing step.[]

General Purification Workflow:

  • Initially, purify the reaction mixture using SEC to remove the bulk of the excess PEG reagent.

  • Pool the fractions containing the peptide (both PEGylated and un-PEGylated).

  • Further purify the pooled fractions using IEX or RP-HPLC to separate the PEGylated peptide from the unreacted peptide.

  • Collect and pool the fractions containing the pure PEGylated peptide.

  • Desalt the final product if necessary and lyophilize for storage.

Protocol 3: Characterization of the PEGylated Peptide

Characterization is essential to confirm the success of the PEGylation reaction and to determine the degree of PEGylation.

Methods:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the increase in molecular weight. The PEGylated peptide will migrate slower than the un-PEGylated peptide, appearing as a higher molecular weight band.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for confirming the identity and purity of the PEGylated peptide.[12][13] The mass spectrum will show a mass shift corresponding to the addition of the Ald-Ph-PEG24 moiety. It can also be used to identify the presence of mono-, di-, or multi-PEGylated species.

Data Presentation

The following tables provide a template for summarizing the quantitative data from a typical peptide PEGylation experiment.

Table 1: Reaction Conditions and Yield

ParameterValue
Peptide Concentration (mg/mL)2
Molar Ratio (PEG:Peptide)5:1
Reaction Buffer100 mM Sodium Phosphate, pH 8.0
Reaction Time (hours)2
Reaction Temperature (°C)25
Crude Yield (%)>90% (based on peptide consumption)
Purified Yield (%)40-60%

Table 2: Characterization of the PEGylated Peptide

Analytical MethodUn-PEGylated PeptidePEGylated Peptide
SDS-PAGE
Apparent Molecular Weight (kDa)X> X + 1.4 kDa
LC-MS
Retention Time (min)Y< Y
Observed Mass (Da)ZZ + 1426.6 Da
Purity (%)>95%>95%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Solution Peptide in Reaction Buffer Conjugation PEGylation Reaction (1-4h, RT) Peptide_Solution->Conjugation PEG_Solution This compound in DMSO/DMF PEG_Solution->Conjugation Quenching Quench with Tris/Glycine Conjugation->Quenching SEC Size Exclusion Chromatography Quenching->SEC IEX_RPHPLC Ion Exchange or RP-HPLC SEC->IEX_RPHPLC Final_Product Purified PEGylated Peptide IEX_RPHPLC->Final_Product SDS_PAGE SDS-PAGE LC_MS LC-MS Final_Product->SDS_PAGE Final_Product->LC_MS

Caption: Experimental workflow for peptide PEGylation.

Signaling Pathway of a PEGylated Peptide

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEG_Peptide PEGylated Peptide Receptor Cell Surface Receptor PEG_Peptide->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Cell_Membrane

Caption: Generic signaling pathway of a PEGylated peptide.

References

Application Notes and Protocols for Ald-Ph-PEG24-TFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Ald-Ph-PEG24-TFP ester is a heterobifunctional linker designed for the synthesis of stable, non-cleavable ADCs.

This linker features two key reactive moieties:

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive group that forms a stable amide bond with lysine (B10760008) residues on the antibody surface. TFP esters are known for their high reactivity and increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for the conjugation reaction.

  • Aldehyde Group: A carbonyl group that can react with aminooxy or hydrazide-functionalized payloads to form a stable oxime or hydrazone bond, respectively.

The 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and reduce aggregation of the final ADC, particularly with hydrophobic payloads, and may lead to improved pharmacokinetic properties.[1][2]

These application notes provide a comprehensive overview of the use of this compound in ADC synthesis, including detailed protocols, illustrative data, and visualizations to guide researchers in their drug development efforts.

Key Features and Advantages of this compound

  • Enhanced Stability: The TFP ester moiety is less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters, allowing for more controlled and efficient conjugation reactions.[3][4][5]

  • Two-Step Conjugation: The orthogonal reactivity of the TFP ester and aldehyde groups enables a controlled, two-step conjugation process. This allows for the antibody to be modified with the linker first, followed by the attachment of the payload, which can be beneficial when working with sensitive payloads.[6]

  • Improved Pharmacokinetics: The hydrophilic PEG24 spacer can help to improve the solubility and stability of the resulting ADC, potentially leading to a longer circulation half-life and reduced clearance.[7][8]

  • Non-Cleavable Linker: Forms a stable, non-cleavable linkage between the antibody and the payload, which is often desirable for payloads that do not require intracellular release from the linker to be active.[9]

Illustrative Data from ADC Synthesis

Disclaimer: The following quantitative data is illustrative and representative of typical results obtained with similar ADC conjugation methods. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and potential toxicity. The DAR can be controlled by optimizing the molar ratio of the linker to the antibody during the conjugation reaction.

Molar Ratio (Linker:Antibody)Average DAR (by HIC-UV)Conjugation Efficiency (%)% Unconjugated Antibody
3:12.893%5%
5:14.284%<1%
10:16.565%<1%

HIC-UV: Hydrophobic Interaction Chromatography with UV detection

Table 2: Illustrative Stability Profile of a Synthesized ADC

The stability of an ADC is crucial for its shelf-life and in vivo performance. Stability can be assessed by monitoring for aggregation and fragmentation over time under stressed conditions.

Time Point% Monomer (by SEC)% High Molecular Weight Species (Aggregates)Average DAR (by LC-MS)
T = 099.1%0.9%4.2
T = 1 month (4°C)98.5%1.5%4.2
T = 1 month (25°C)97.2%2.8%4.1
T = 1 month (40°C)92.5%7.5%4.0

SEC: Size Exclusion Chromatography; LC-MS: Liquid Chromatography-Mass Spectrometry

Experimental Protocols

Diagram: Two-Step ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Linker-Payload Conjugation mAb Monoclonal Antibody (mAb) reaction1 Amine-TFP Ester Reaction (pH 8.0-8.5) mAb->reaction1 linker This compound linker->reaction1 mAb_linker mAb-Linker Conjugate reaction1->mAb_linker purification1 Purification (e.g., SEC) mAb_linker->purification1 reaction2 Aldehyde-Aminooxy Reaction (pH 4.5-5.5) purification1->reaction2 payload Aminooxy-Functionalized Payload payload->reaction2 ADC Final Antibody-Drug Conjugate (ADC) reaction2->ADC purification2 Purification & Formulation (e.g., SEC, TFF) ADC->purification2

Caption: Workflow for the two-step synthesis of an ADC using this compound.

Protocol 1: Conjugation of this compound to an Antibody (Step 1)

This protocol describes the conjugation of the TFP ester moiety of the linker to the primary amines (lysine residues) of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the antibody solution while gently vortexing. A starting molar ratio of 5-10 equivalents of linker per antibody is recommended.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

  • Quenching (Optional):

    • To quench any unreacted TFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the mAb-linker conjugate from excess linker and byproducts using an appropriate SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Pool the fractions containing the purified conjugate.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy).

    • Characterize the linker-to-antibody ratio (LAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol 2: Conjugation of an Aminooxy-Payload to the mAb-Linker Conjugate (Step 2)

This protocol describes the conjugation of an aminooxy-functionalized payload to the aldehyde group of the purified mAb-linker conjugate.

Materials:

  • Purified mAb-Linker Conjugate

  • Aminooxy-functionalized payload

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Purification and Formulation Buffer (application-dependent)

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy-functionalized payload in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Adjust the pH of the purified mAb-linker conjugate solution to 4.5-5.5 by adding the Reaction Buffer.

    • Add a 3-5 molar excess of the payload stock solution to the mAb-linker conjugate solution.

    • Incubate the reaction at room temperature for 4-16 hours with gentle agitation.

  • Purification and Formulation:

    • Purify the final ADC from unreacted payload and other impurities using SEC or Tangential Flow Filtration (TFF).

    • Exchange the purified ADC into the final formulation buffer.

  • Characterization of the Final ADC:

    • Determine the final protein concentration.

    • Measure the average DAR by HIC-UV or LC-MS.

    • Assess the level of aggregation and purity using SEC.

    • Confirm the identity and integrity of the ADC by SDS-PAGE and Mass Spectrometry.

Signaling Pathways and Logical Relationships

Diagram: Rationale for Using a Hydrophilic PEGylated Linker

Linker_Rationale cluster_problem Challenges with Hydrophobic Payloads cluster_solution Solution with PEGylated Linker hydrophobic_payload Hydrophobic Cytotoxic Payload aggregation ADC Aggregation hydrophobic_payload->aggregation low_solubility Poor Aqueous Solubility hydrophobic_payload->low_solubility rapid_clearance Rapid Plasma Clearance hydrophobic_payload->rapid_clearance peg_linker This compound hydrophobic_payload->peg_linker Mitigated by reduced_aggregation Reduced Aggregation improved_solubility Increased Hydrophilicity and Solubility improved_pk Improved Pharmacokinetics peg_linker->improved_solubility peg_linker->reduced_aggregation peg_linker->improved_pk

Caption: How the PEG24 linker mitigates challenges associated with hydrophobic payloads in ADCs.

Conclusion

This compound is a versatile and advantageous linker for the development of next-generation ADCs. Its robust chemistry, coupled with the benefits of a hydrophilic PEG spacer, provides a powerful tool for researchers to synthesize stable and effective antibody-drug conjugates. The provided protocols and illustrative data serve as a valuable resource for the design and execution of ADC synthesis experiments. As with any bioconjugation reaction, optimization of reaction conditions for each specific antibody and payload is recommended to achieve the desired product attributes.

References

Application Notes and Protocols for Ald-Ph-PEG24-TFP Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-TFP ester is a heterobifunctional crosslinker designed for the development of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This linker features two distinct reactive moieties: a tetrafluorophenyl (TFP) ester for stable amide bond formation with primary amines, and a benzaldehyde (B42025) group for chemoselective ligation with aminooxy or hydrazide-functionalized molecules. The incorporated polyethylene (B3416737) glycol (PEG24) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The TFP ester offers the advantage of being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, providing greater control over the conjugation reaction.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of ADCs.

Chemical Properties and Specifications

The this compound is a non-cleavable linker, ensuring that the cytotoxic payload remains attached to the antibody until lysosomal degradation of the antibody backbone.[3][4]

PropertySpecification
Chemical Name Aldehyde-Phenyl-Polyethylene Glycol (24)-Tetrafluorophenyl Ester
Molecular Formula C65H107F4NO28[1]
Molecular Weight 1426.6 g/mol [1]
Purity ≥95%[1][5]
Reactive Groups - Benzaldehyde (-CHO) - Tetrafluorophenyl (TFP) Ester
Reactivity - Aldehyde reacts with aminooxy and hydrazide groups.[2] - TFP ester reacts with primary amines.[1][2]
Storage Conditions -20°C[1][3]

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

The synthesis of an ADC using this compound is a two-step process. First, the TFP ester end of the linker is reacted with primary amine groups (e.g., lysine (B10760008) residues) on the antibody. Second, a drug molecule functionalized with an aminooxy or hydrazide group is conjugated to the aldehyde end of the linker.

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug-Payload Conjugation Antibody Antibody (with Lysine residues) Antibody_Linker Antibody-Linker Intermediate Antibody->Antibody_Linker Linker This compound Linker->Antibody_Linker Purification1 Purification (e.g., SEC) Antibody_Linker->Purification1 Purified_Antibody_Linker Purified Antibody-Linker Purification1->Purified_Antibody_Linker Drug Aminooxy/Hydrazide-Drug ADC Final Antibody-Drug Conjugate (ADC) Drug->ADC Purified_Antibody_Linker->ADC Purification2 Purification (e.g., SEC) ADC->Purification2

Caption: A two-step workflow for synthesizing an ADC using a heterobifunctional linker.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the reaction of the TFP ester with the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a non-amine containing buffer (e.g., PBS), pH 7.2-7.5

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: a. Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.2. b. The resulting antibody-linker conjugate is now ready for the next conjugation step.

Protocol 2: Conjugation of an Aminooxy-Modified Drug to the Antibody-Linker

This protocol describes the oxime ligation between the aldehyde group on the antibody-linker and an aminooxy-functionalized drug payload.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Aminooxy-modified drug payload

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Aniline (B41778) (optional catalyst)

Procedure:

  • Drug Payload Preparation: Dissolve the aminooxy-modified drug in the reaction buffer. A small amount of a co-solvent like DMSO may be used if necessary.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the aminooxy-drug solution to the antibody-linker solution. b. For catalyzed reactions, aniline can be added to a final concentration of 10-100 mM to accelerate the ligation. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: a. Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules. b. The purified ADC should be stored at 2-8°C or as recommended for the specific antibody.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry.

Protocol 3: DAR Determination by RP-HPLC

Materials:

  • Purified ADC

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • RP-HPLC system with a suitable column (e.g., PLRP-S)

  • Mass Spectrometer (optional, for peak identification)

Procedure:

  • ADC Reduction: Reduce the interchain disulfide bonds of the ADC by incubating with DTT to separate the light and heavy chains.

  • RP-HPLC Analysis: a. Inject the reduced ADC sample onto the RP-HPLC system. b. Separate the light chains, heavy chains, and their drug-conjugated forms using an appropriate gradient.

  • Data Analysis: a. Integrate the peak areas for each species in the chromatogram. b. Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of Drug-conjugated chains) x (Number of Drugs per chain)) / (Σ % Peak Area of all chains)

ChainNumber of DrugsPeak Area (%)
Light Chain045
Light Chain155
Heavy Chain010
Heavy Chain140
Heavy Chain250
This is an example data set for illustrative purposes.

In Vitro Efficacy Assessment

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free drug payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. b. Treat the cells with the different concentrations and incubate for a period relevant to the drug's mechanism of action (e.g., 72-96 hours).

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 150 µL of solubilization solution to each well. b. Agitate the plate to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value.

ADC on Ag+ cellsIC50 (nM)
Example ADC 11.5
Example ADC 23.2
Unconjugated Antibody>1000
Free Drug0.5
This is an example data set for illustrative purposes.

Impact of PEG24 Linker on ADC Properties

The PEG24 moiety in the linker is crucial for improving the physicochemical and pharmacokinetic properties of the ADC.

ParameterEffect of PEG24 LinkerQuantitative Impact (Illustrative)
Solubility Increases hydrophilicity, reducing aggregation.Allows for higher DAR without precipitation.
Pharmacokinetics Increases hydrodynamic volume, prolonging plasma half-life.Can lead to a significant increase in AUC (Area Under the Curve).[6]
In Vitro Potency May slightly decrease potency compared to shorter linkers due to steric hindrance.A slight increase in IC50 may be observed.
In Vivo Efficacy Improved pharmacokinetics often leads to enhanced tumor accumulation and overall efficacy.Can result in greater tumor growth inhibition in animal models.

Signaling Pathways in Targeted Drug Delivery

ADCs are designed to target specific antigens overexpressed on cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Below are examples of signaling pathways involving common ADC targets.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast and gastric cancers.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER3 HER3 Receptor ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization Lysosome Lysosome ADC->Lysosome Trafficking PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another important target in various cancers, including lung and colorectal cancer.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization EGFR Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binding ADC Anti-EGFR ADC ADC->EGFR Binding & Internalization Lysosome Lysosome ADC->Lysosome Trafficking GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Gene_Expression Gene Expression RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Proliferation Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of an anti-EGFR ADC.

References

Application Notes and Protocols for Small Molecule Conjugation using Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-PEG24-TFP ester is a heterobifunctional linker designed for the precise and efficient conjugation of small molecules to biomolecules, particularly proteins and antibodies. This linker features a terminal benzaldehyde (B42025) group for initial reaction with an amine- or aminooxy-functionalized small molecule, and a tetrafluorophenyl (TFP) ester for subsequent, stable amide bond formation with primary amines (e.g., lysine (B10760008) residues) on the target biomolecule. The long, hydrophilic polyethylene (B3416737) glycol (PEG24) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

TFP esters offer a significant advantage over commonly used N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, especially at the slightly basic pH values optimal for amine labeling.[1][2][3][4] This leads to more efficient and reproducible conjugations with less hydrolysis-related side reactions.[1][2][3][4] This application note provides detailed protocols for a two-step conjugation strategy, enabling the creation of well-defined bioconjugates, such as antibody-drug conjugates (ADCs), for research and therapeutic development.

Chemical Properties and Reaction Scheme

The this compound facilitates a sequential two-step conjugation process. First, a small molecule containing a primary amine or an aminooxy group is attached to the benzaldehyde end of the linker. Subsequently, the TFP ester of the small molecule-linker construct is reacted with the primary amines of a protein or antibody.

cluster_step1 Step 1: Small Molecule Attachment cluster_step2 Step 2: Bioconjugation Small_Molecule Small Molecule (with -NH2 or -ONH2) SM_Linker Small Molecule-PEG24-TFP Ester Small_Molecule->SM_Linker Reductive Amination or Oxime Ligation Ald_Linker This compound Ald_Linker->SM_Linker SM_Linker_Step2 Small Molecule-PEG24-TFP Ester ADC Antibody-Drug Conjugate (ADC) SM_Linker_Step2->ADC Amide Bond Formation Antibody Antibody (with -NH2 on Lysine) Antibody->ADC

Figure 1: Two-step conjugation pathway using this compound.

Experimental Protocols

This section details the protocols for the two-step conjugation of a small molecule to an antibody.

Protocol 1: Attachment of a Small Molecule to this compound

Researchers can choose between two primary methods for attaching the small molecule to the aldehyde group of the linker: reductive amination for amine-containing small molecules or oxime ligation for aminooxy-containing small molecules. Oxime ligation is often preferred for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[5][6]

Method A: Oxime Ligation

  • Reagent Preparation:

    • Dissolve the aminooxy-functionalized small molecule in an appropriate organic solvent (e.g., DMSO, DMF) to a final concentration of 10-50 mM.

    • Dissolve the this compound in the same solvent to an equimolar concentration.

  • Ligation Reaction:

    • In a suitable reaction vessel, combine equimolar amounts of the small molecule and the linker solution.

    • Add a catalyst, such as aniline, to a final concentration of 10-100 mM. The reaction can proceed at room temperature.[6][7]

    • Allow the reaction to proceed for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired small molecule-linker conjugate.

  • Purification (Optional but Recommended):

    • The resulting small molecule-PEG24-TFP ester conjugate can be used directly in the next step if the reaction goes to completion.

    • For higher purity, the product can be purified using reverse-phase HPLC.

Method B: Reductive Amination

  • Reagent Preparation:

    • Dissolve the amine-containing small molecule and the this compound in a suitable solvent (e.g., DMSO or DMF) at a 1:1 to 1.2:1 molar ratio (small molecule:linker).

  • Schiff Base Formation and Reduction:

    • Incubate the mixture for 1-2 hours at room temperature to form the Schiff base.

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline-borane.[8][9] Use a 5-10 fold molar excess of the reducing agent over the linker.

    • Allow the reduction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting small molecule-PEG24-TFP ester conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Conjugation of Small Molecule-Linker to an Antibody

This protocol describes the conjugation of the pre-formed small molecule-PEG24-TFP ester to the lysine residues of an antibody.

  • Antibody Preparation:

    • Prepare the antibody in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH of 7.5-8.5.[10][] A typical antibody concentration is 2-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified small molecule-PEG24-TFP ester in an anhydrous, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.

    • Add the small molecule-linker solution to the antibody solution with gentle stirring. The molar ratio of the linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5 to 20-fold molar excess of the linker.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[10]

  • Quenching the Reaction:

    • (Optional) To quench any unreacted TFP esters, add a quenching reagent such as Tris or glycine (B1666218) buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[10]

  • Purification of the ADC:

    • Remove excess small molecule-linker and other reaction components by purifying the ADC. Suitable methods include size exclusion chromatography (e.g., Sephadex G-25, PD-10 columns) or dialysis against PBS.[10]

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis prep_sm Prepare Small Molecule Solution step1 Step 1: Conjugate Small Molecule to Linker prep_sm->step1 prep_linker Prepare Ald-Ph-PEG24-TFP Ester Solution prep_linker->step1 prep_ab Prepare Antibody Solution step2 Step 2: Conjugate SM-Linker to Antibody prep_ab->step2 purify_linker Purify SM-Linker (Optional) step1->purify_linker purify_adc Purify ADC step2->purify_adc purify_linker->step2 characterize Characterize ADC (DAR, etc.) purify_adc->characterize

Figure 2: Experimental workflow for the two-step conjugation process.

Data Presentation and Analysis

A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[][13][14] The DAR can be determined using several analytical techniques.

Table 1: Methods for DAR Determination
Analytical MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the small molecule) to calculate the concentration of each component.[][14]Simple, rapid, and readily available.Can be inaccurate if the small molecule absorbs at 280 nm or if free drug is present in the sample. Provides only an average DAR.
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates ADC species based on the hydrophobicity conferred by the conjugated small molecules. Species with higher DARs are more hydrophobic and have longer retention times.[15][16][17]Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[16]Requires specialized columns and instrumentation. The use of non-volatile salts can be incompatible with mass spectrometry.[16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the ADC species by liquid chromatography and determines their molecular weights by mass spectrometry. The mass difference between the unconjugated antibody and the ADC species reveals the number of conjugated drugs.[][15][18]Provides accurate mass measurements for each DAR species, confirming the identity and distribution of the conjugates.[]Requires expensive instrumentation and expertise in data analysis. Denaturing conditions can sometimes alter the ADC structure.[16]
Table 2: Representative HIC-HPLC Data for DAR Calculation
PeakRetention Time (min)Peak Area (%)Assigned DARWeighted Area (Peak Area x DAR)
18.515.200
210.235.8271.6
312.140.54162.0
413.98.5651.0
Total 100 284.6
Average DAR 2.85

Average DAR is calculated as the sum of the weighted areas divided by the total peak area (100).

Table 3: Representative LC-MS Data for DAR Calculation
SpeciesObserved Mass (Da)Calculated Mass (Da)Mass Difference (Da)Number of DrugsRelative Abundance (%)
Unconjugated Antibody148,000148,0000015
ADC DAR 2150,850150,8522,850236
ADC DAR 4153,705153,7045,705441
ADC DAR 6156,555156,5568,55568

Assuming the mass of the small molecule-linker is 1426 Da.

Conclusion

The this compound is a versatile and efficient tool for the development of bioconjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, minimizing the formation of undesirable byproducts. The enhanced stability of the TFP ester compared to traditional NHS esters ensures higher conjugation yields and reproducibility. The protocols and analytical methods described in this application note provide a comprehensive guide for researchers in the field of drug development to successfully synthesize and characterize well-defined small molecule-protein conjugates for a wide range of applications.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and in-vivo performance of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic shield. This "stealth" layer reduces protein adsorption (opsonization), minimizes recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolongs systemic circulation time.

Ald-Ph-PEG24-TFP ester is a high-performance, heterobifunctional PEGylation reagent designed for the efficient surface modification of amine-functionalized nanoparticles. This reagent features a 2,3,5,6-tetrafluorophenyl (TFP) ester at one terminus for stable amide bond formation with primary amines on the nanoparticle surface. The TFP ester offers superior reactivity and greater resistance to hydrolysis in aqueous media compared to commonly used N-hydroxysuccinimide (NHS) esters. The other terminus presents a benzaldehyde (B42025) group, which can be utilized for subsequent bioconjugation reactions, for example, with molecules bearing hydrazide or aminooxy functionalities. The long-chain PEG24 spacer enhances the solubility and provides a substantial hydrophilic barrier.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles using this compound, along with methods for the characterization of the resulting PEGylated nanoparticles.

Materials and Reagents

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, iron oxide nanoparticles)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.0. Ensure the buffer is free of primary amines (e.g., Tris).

  • Organic Solvent (optional, for dissolving the PEG reagent): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification equipment: Centrifugal filter units (with a molecular weight cutoff appropriate for the nanoparticle size) or size exclusion chromatography (SEC) system.

  • Characterization instruments: Dynamic Light Scattering (DLS) for size and polydispersity, Zeta-potential analyzer for surface charge, and instrumentation for quantitative analysis of PEGylation (e.g., HPLC, TGA, NMR).

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles displaying surface primary amine groups.

1. Reagent Preparation: a. Allow the this compound to equilibrate to room temperature before opening the vial. b. Prepare a stock solution of the PEG reagent (e.g., 10 mg/mL) in anhydrous DMF or DMSO if it is not readily soluble in the aqueous reaction buffer.

2. Reaction Setup: a. Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL). b. Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the surface amine groups on the nanoparticles should be optimized, but a 5 to 20-fold molar excess of the PEG linker is a recommended starting point. c. If a high concentration of organic solvent from the PEG stock solution is used, ensure the final concentration in the reaction mixture does not exceed a level that could destabilize the nanoparticles.

3. Reaction Incubation: a. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).

4. (Optional) Quenching of Unreacted TFP Esters: a. To quench any unreacted TFP esters, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for an additional 30 minutes at room temperature.

5. Purification of PEGylated Nanoparticles: a. Transfer the reaction mixture to a centrifugal filter unit with an appropriate molecular weight cutoff. b. Centrifuge to remove unreacted PEG linker, TFP leaving group, and quenching reagents. c. Wash the nanoparticles by resuspending them in fresh Reaction Buffer or deionized water and repeating the centrifugation step. Perform at least three wash cycles. d. Alternatively, purify the PEGylated nanoparticles using size exclusion chromatography. e. Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization. Store at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

It is crucial to characterize the nanoparticles before and after PEGylation to confirm successful surface modification.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by DLS: a. Dilute the nanoparticle suspension in an appropriate filtered buffer (e.g., 10 mM NaCl). b. Measure the hydrodynamic diameter and PDI using a DLS instrument. c. A successful PEGylation should result in an increase in the hydrodynamic diameter. The PDI should remain low, indicating a monodisperse sample.

2. Zeta Potential Measurement: a. Dilute the nanoparticle suspension in filtered deionized water or a low ionic strength buffer. b. Measure the zeta potential. c. Amine-functionalized nanoparticles typically have a positive zeta potential. Successful PEGylation will shield the surface amine groups, leading to a decrease in the magnitude of the zeta potential, trending towards neutrality.

3. Quantification of PEG Grafting Density: a. Thermogravimetric Analysis (TGA): TGA measures the weight loss of a dried sample as a function of temperature. The weight loss corresponding to the degradation of the PEG chains can be used to quantify the amount of PEG on the nanoparticles. b. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to quantify the amount of PEG released from the nanoparticles after chemical cleavage or displacement. c. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the PEG content by integrating the characteristic signals of the ethylene (B1197577) glycol protons (~3.64 ppm) relative to a known standard or signals from the nanoparticle core material.

Data Presentation

Successful surface modification can be confirmed by the changes in the physicochemical properties of the nanoparticles. The following tables provide examples of expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles102 ± 3< 0.15+25 ± 4
After PEGylation with this compound115 ± 4< 0.20+5 ± 3

Table 2: Quantification of PEG Grafting Density

Quantification MethodResultUnit
Thermogravimetric Analysis (TGA)15.8% weight loss (PEG)
¹H NMR Spectroscopy2.1PEG chains / 100 nm²
HPLC (after cleavage)18.5µg PEG / mg nanoparticle

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization np Amine-Functionalized Nanoparticles mix Mixing and Incubation (2-4h, RT or 4°C) np->mix peg Ald-Ph-PEG24-TFP ester Solution peg->mix purify Centrifugal Filtration or SEC mix->purify char DLS, Zeta Potential, TGA/HPLC/NMR purify->char logical_relationship cluster_functional_groups Functional Groups cluster_properties Properties & Functions reagent This compound tfp TFP Ester reagent->tfp peg_chain PEG24 Chain reagent->peg_chain aldehyde Benzaldehyde reagent->aldehyde reactivity Reacts with Primary Amines (Stable Amide Bond) tfp->reactivity enables hydrophilicity Hydrophilicity, Biocompatibility, Stealth Properties peg_chain->hydrophilicity provides bioconjugation Secondary Conjugation Site (e.g., with hydrazides) aldehyde->bioconjugation allows for

Application Notes and Protocols for Bioconjugation of Therapeutic Proteins with Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of therapeutic proteins, such as monoclonal antibodies, with polyethylene (B3416737) glycol (PEG) linkers is a critical strategy in modern drug development. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of protein therapeutics by increasing their hydrodynamic size, which reduces renal clearance and extends circulation half-life. Additionally, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity.[1][2][3]

This document provides detailed application notes and protocols for the use of Ald-Ph-PEG24-TFP ester , a heterobifunctional linker, in the bioconjugation of therapeutic proteins. This linker features a tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the protein, and a benzaldehyde (B42025) group for the subsequent conjugation of a payload molecule.[4][5][][7] The extended PEG24 chain enhances the solubility and biocompatibility of the resulting conjugate.[4][8] TFP esters are known to be less susceptible to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, offering a wider window for the conjugation reaction.[4][][8]

As a representative example, this document will focus on the conceptual bioconjugation of Trastuzumab, a monoclonal antibody targeting the HER2 receptor, which is overexpressed in certain types of breast cancer.

Product Information

Product Name This compound
Molecular Formula C65H107F4NO28
Molecular Weight 1426.6 g/mol
CAS Number 2055105-36-5
Reactive Groups - TFP (2,3,5,6-Tetrafluorophenyl) ester: Reacts with primary amines. - Aldehyde (benzaldehyde): Reacts with hydrazides, hydroxylamines, and other aldehyde-reactive groups.
Spacer Arm 24-unit polyethylene glycol (PEG) chain
Storage Store at -20°C, protected from moisture.

Experimental Protocols

Protocol 1: Conjugation of this compound to Trastuzumab

This protocol describes the first step of the bioconjugation, which involves the reaction of the TFP ester of the linker with the primary amine groups on the Trastuzumab antibody.

Materials:

  • Trastuzumab (or other therapeutic protein)

  • This compound

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the concentration of Trastuzumab to 5-10 mg/mL in the Conjugation Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the linker stock solution to the antibody solution while gently stirring. A typical starting molar ratio of linker to antibody is 10:1. This ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with continuous gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted TFP ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and other small molecules by SEC or TFF.

    • The purified Trastuzumab-linker conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of the Antibody-Linker Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the distribution of linker-conjugated species and calculate the average DAR.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified Trastuzumab-linker conjugate.

  • Elute the different species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the absorbance at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated linkers.

  • Calculate the average DAR using the peak areas of the different species.

Determination of DAR by Mass Spectrometry:

Mass spectrometry (MS) provides a more precise determination of the mass of the conjugate and the distribution of different species.

Materials:

  • LC-MS system (e.g., Q-TOF)

  • Appropriate columns and buffers for intact protein analysis

Procedure:

  • Desalt the purified conjugate solution.

  • Analyze the sample by LC-MS under conditions suitable for intact protein analysis.

  • Deconvolute the resulting mass spectrum to identify the masses of the different conjugated species.

  • Calculate the average DAR based on the relative abundance of each species.

Data Presentation

Table 1: Representative Data for Trastuzumab-Linker Conjugation

Parameter Value Method
Initial Trastuzumab Concentration 10 mg/mLUV-Vis (A280)
Linker:Antibody Molar Ratio 10:1-
Reaction Time 2 hours-
Reaction Temperature Room Temperature-
Average DAR 3.8HIC-HPLC
Conjugation Efficiency ~95%HIC-HPLC
Purity of Conjugate >98%SEC

Table 2: Distribution of Drug-Linker Species Determined by HIC-HPLC

Species (Number of Linkers) Relative Abundance (%)
05.2
110.5
220.1
325.8
422.3
511.7
63.5
70.9
8<0.1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Trastuzumab Trastuzumab Solution Buffer_Exchange Buffer Exchange to Conjugation Buffer Trastuzumab->Buffer_Exchange Reaction Conjugation Reaction (RT, 2h) Buffer_Exchange->Reaction Linker This compound Dissolve Dissolve in Anhydrous DMSO/DMF Linker->Dissolve Dissolve->Reaction Quench Quench with Tris-HCl Reaction->Quench Purification Purification by SEC/TFF Quench->Purification Characterization Characterization (HIC-HPLC, MS) Purification->Characterization Final_Product Trastuzumab-Linker Conjugate Purification->Final_Product

Caption: Workflow for the conjugation of this compound to Trastuzumab.

HER2 Signaling Pathway

Trastuzumab functions by binding to the extracellular domain of the HER2 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

G cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras EGFR EGFR/HER3/HER4 EGFR->PI3K Activation EGFR->Ras Activation Trastuzumab Trastuzumab Trastuzumab->HER2 Binds and Blocks Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Promotes

Caption: Simplified HER2 signaling pathway and the inhibitory action of Trastuzumab.

References

Troubleshooting & Optimization

Troubleshooting low yield in Ald-Ph-PEG24-TFP ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG24-TFP ester reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and optimizing your bioconjugation experiments. Below, you will find a comprehensive guide in a question-and-answer format to address specific issues you may encounter, particularly concerning low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its reactive groups?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3][4] It comprises three key components:

  • An aldehyde group (-CHO) : This group reacts with primary amines, aminooxy, and hydrazide moieties.[2][5]

  • A 2,3,5,6-Tetrafluorophenyl (TFP) ester : This is an amine-reactive group that forms stable amide bonds with primary and secondary amines.[6][7]

  • A polyethylene glycol (PEG) chain (24 units) : This hydrophilic spacer increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[4][8]

Q2: What are the main advantages of using a TFP ester over a more common NHS ester?

TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the basic pH levels required for efficient amine conjugation.[6][9][10][11] This increased resistance to hydrolysis means that more of the TFP ester remains active in the reaction mixture for a longer period, which can lead to higher conjugation efficiency and more reproducible results.[9][10][11] TFP esters have been shown to have a significantly longer half-life at basic pH compared to their NHS counterparts.[10]

Q3: What type of chemical bonds are formed in reactions with this compound?

  • The TFP ester reacts with a primary or secondary amine to form a stable amide bond .[7]

  • The aldehyde group reacts with a primary amine to form an imine (Schiff base) , which is typically then reduced to a stable secondary amine bond in a process called reductive amination.[12] The aldehyde can also react with hydrazides to form a hydrazone bond or with aminooxy groups to form an oxime bond .[13][14][15]

Troubleshooting Guide for Low Yield

Problem 1: Low yield of the desired conjugate after the TFP ester reaction with an amine-containing molecule.

This section will guide you through the potential causes and solutions for low yield when targeting the TFP ester functionality.

Q4: My reaction yield is low. Could the pH of my reaction buffer be the issue?

Yes, the pH is a critical parameter for TFP ester reactions. The reaction is a competition between the aminolysis (the desired reaction with the amine) and hydrolysis (a side reaction with water).

  • Possible Cause: The reaction pH is too low. At acidic pH, primary amines are protonated (-NH3+), making them poor nucleophiles and thus unreactive with the TFP ester.

  • Solution: The optimal pH range for TFP ester conjugation with amines is typically between 7.2 and 9.0 .[16][17] A common starting point is a phosphate (B84403) buffer at pH 7.4 or a bicarbonate/borate (B1201080) buffer at pH 8.3-8.5.[16][18] For TFP esters specifically, a pH of up to 9.0 can be used to increase the rate of aminolysis without a significant increase in hydrolysis compared to NHS esters.[16]

  • Possible Cause: The reaction pH is too high. While TFP esters are more resistant to hydrolysis than NHS esters, very high pH values will still accelerate the rate of hydrolysis, consuming the active ester before it can react with your molecule of interest.[10]

  • Solution: Avoid excessively high pH values (e.g., > 9.5). The optimal pH should be determined empirically for your specific system, balancing the deprotonation of the amine with the stability of the TFP ester.

Q5: I'm using an appropriate pH, but my yield is still low. What about the molar ratio of reactants?

  • Possible Cause: An insufficient molar excess of the this compound is being used. Due to the competing hydrolysis reaction, a molar excess of the PEG linker is generally required to drive the reaction to completion.

  • Solution: The optimal molar excess depends on the concentration of your target molecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the TFP ester is a good starting point.[18] For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[18] It is recommended to perform a series of reactions with varying molar ratios to determine the optimal condition for your specific application.

Q6: Could my buffer composition be inhibiting the reaction?

  • Possible Cause: Your buffer contains primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the TFP ester, leading to a significant reduction in yield.

  • Solution: Always use amine-free buffers for TFP ester conjugations. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[18]

Q7: I've optimized the pH, molar ratio, and buffer, but the yield remains poor. What else could be wrong?

  • Possible Cause: The this compound has degraded due to improper storage or handling. TFP esters are sensitive to moisture.[18]

  • Solution: Store the this compound at -20°C and protect it from moisture.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[18] For best results, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the reaction buffer.[18]

  • Possible Cause: The reaction time is too short.

  • Solution: While TFP ester reactions are generally efficient, the optimal reaction time can vary. Typical reaction times range from 30 minutes to 2 hours at room temperature or overnight at 4°C.[18] Monitor the reaction progress over time to determine the optimal duration.

  • Possible Cause: The long PEG24 chain is causing steric hindrance. The bulky PEG chain may hinder the access of the TFP ester to the amine group on your target molecule, especially if the amine is located in a sterically crowded environment.[19][20]

  • Solution: If steric hindrance is suspected, you may need to explore alternative conjugation strategies, such as using a linker with a different geometry or targeting a more accessible functional group on your molecule. Increasing the reaction time or temperature (if your biomolecule is stable) could also help overcome some steric barriers.

Problem 2: Low yield of the desired conjugate after the aldehyde reaction.

This section focuses on troubleshooting the reaction of the aldehyde group, typically via reductive amination.

Q8: I have successfully conjugated my first molecule to the TFP ester, but now I'm getting a low yield in the subsequent reaction with the aldehyde. What could be the problem?

The reaction of an aldehyde with a primary amine to form a stable conjugate is a two-step process known as reductive amination.[12]

  • Step 1: Imine (Schiff Base) Formation: The aldehyde reacts with the amine to form an unstable imine. This reaction is reversible and is favored at a slightly acidic pH (around 5-7).[12]

  • Step 2: Reduction: A reducing agent is added to reduce the imine to a stable secondary amine bond.

  • Possible Cause: The pH for imine formation is not optimal. The rate of imine formation is generally greatest near a pH of 5.[21] At higher pH, the reaction can be slow, while at very low pH, the amine nucleophile becomes protonated and unreactive.[21]

  • Solution: Perform the initial incubation of the aldehyde-containing molecule with the amine-containing molecule in a buffer with a pH between 5 and 7.

  • Possible Cause: The imine intermediate is hydrolyzing back to the aldehyde and amine before it can be reduced. The imine bond is unstable in aqueous solution and the equilibrium can favor the reactants.

  • Solution: The reduction step is crucial. Add a reducing agent to the reaction mixture to convert the unstable imine to a stable secondary amine.

  • Possible Cause: The reducing agent is inactive or inappropriate.

  • Solution: Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for reductive amination because it is mild and selectively reduces the imine in the presence of the aldehyde.[12] Ensure you are using a fresh, active supply of the reducing agent. Store it in a desiccator to protect it from moisture.[12]

Q9: Can I perform the aldehyde reaction as a one-pot reaction?

  • Possible Cause: Attempting a one-pot reaction without optimized conditions can lead to low yield. The optimal pH for imine formation (around 5-7) and the subsequent reduction can be different from the optimal pH for other reactions.

  • Solution: While one-pot reductive amination is possible, a sequential approach is often more reliable for troubleshooting. First, allow the imine to form at its optimal pH, and then add the reducing agent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your this compound reactions.

Table 1: Recommended Reaction Conditions for TFP Ester Amination

ParameterRecommended RangeNotes
pH 7.2 - 9.0Optimal pH is a balance between amine reactivity and ester hydrolysis. A starting point of pH 8.3-8.5 is common.[16][17]
Molar Excess of TFP Ester 10- to 50-foldUse higher excess for dilute protein solutions (< 5 mg/mL).[18]
Reaction Time 30 min - 2 hours (RT) or overnight (4°C)Monitor reaction progress to determine the optimum time.[18]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive biomolecules.
Buffer Amine-free buffers (PBS, HEPES, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the reaction.[18]

Table 2: Recommended Reaction Conditions for Aldehyde Reductive Amination

ParameterRecommended RangeNotes
pH for Imine Formation 5.0 - 7.0Optimal rate is often observed around pH 5.[12][21]
Reducing Agent Sodium Cyanoborohydride (NaBH3CN)Typically used at a final concentration of 20-50 mM.[12]
Reaction Time 2 - 24 hoursDepends on the reactivity of the specific aldehyde and amine.[12]
Temperature Room Temperature or 4°C
Buffer Amine-free buffers (e.g., MES, HEPES)

Experimental Protocols

Protocol 1: General Procedure for Two-Step Conjugation using this compound

This protocol describes the conjugation of an amine-containing molecule (Molecule A) to the TFP ester, followed by the conjugation of a second amine-containing molecule (Molecule B) to the aldehyde via reductive amination.

Step 1: Conjugation of Molecule A to the TFP Ester

  • Prepare Molecule A: Dissolve your amine-containing molecule (e.g., a protein) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4) to a concentration of at least 2 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM.

  • Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the solution of Molecule A while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess this compound and byproducts. This can be achieved by size-exclusion chromatography (SEC) or dialysis. The purified product is Molecule A-PEG-Aldehyde.

Step 2: Conjugation of Molecule B to the Aldehyde via Reductive Amination

  • Prepare Molecule A-PEG-Aldehyde: Exchange the buffer of the purified Molecule A-PEG-Aldehyde to a suitable buffer for reductive amination (e.g., 0.1 M MES, 150 mM NaCl, pH 6.0).

  • Prepare Molecule B: Dissolve the second amine-containing molecule in the same reaction buffer.

  • Prepare Reducing Agent: Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M in 0.1 M NaOH).

  • Reaction: Add Molecule B to the solution of Molecule A-PEG-Aldehyde at a suitable molar ratio (e.g., 10-fold excess of Molecule B).

  • Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Quench any unreacted aldehyde groups by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Final Purification: Purify the final conjugate (Molecule A-PEG-Molecule B) using an appropriate chromatography method (e.g., SEC or ion-exchange chromatography).

Visualizations

experimental_workflow cluster_step1 Step 1: TFP Ester Reaction cluster_step2 Step 2: Reductive Amination molA Molecule A (with -NH2) reaction1 Reaction (pH 7.2-9.0) molA->reaction1 linker This compound linker->reaction1 purification1 Purification (SEC/Dialysis) reaction1->purification1 intermediate Molecule A-PEG-Aldehyde purification1->intermediate reaction2 Reaction (pH 5.0-7.0) intermediate->reaction2 molB Molecule B (with -NH2) molB->reaction2 reducer Reducing Agent (NaBH3CN) reducer->reaction2 purification2 Final Purification (Chromatography) reaction2->purification2 final_product Final Conjugate (Molecule A-PEG-Molecule B) purification2->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in This compound Reaction pH Incorrect pH problem->pH molar_ratio Insufficient Molar Ratio problem->molar_ratio buffer Wrong Buffer Composition problem->buffer reagent_quality Reagent Degradation problem->reagent_quality reaction_conditions Suboptimal Time/Temp problem->reaction_conditions steric_hindrance Steric Hindrance problem->steric_hindrance sol_pH Optimize pH: - TFP Ester: 7.2-9.0 - Aldehyde: 5.0-7.0 pH->sol_pH sol_molar_ratio Increase Molar Excess: (10x to 50x) molar_ratio->sol_molar_ratio sol_buffer Use Amine-Free Buffers: (PBS, HEPES, Borate) buffer->sol_buffer sol_reagent_quality Use Fresh Reagent, Store at -20°C, Protect from Moisture reagent_quality->sol_reagent_quality sol_reaction_conditions Optimize Reaction Time and Temperature reaction_conditions->sol_reaction_conditions sol_steric_hindrance Modify Strategy: - Longer reaction time - Different linker steric_hindrance->sol_steric_hindrance

References

Optimizing pH for Ald-Ph-PEG24-TFP ester conjugation to proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Ald-Ph-PEG24-TFP ester to proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional, non-cleavable linker used for bioconjugation.[1] It contains two distinct reactive groups:

  • An aldehyde (Ald-Ph) group, specifically a benzaldehyde, which reacts with primary amines, hydrazides, or aminooxy groups.[2][3]

  • A Tetrafluorophenyl (TFP) ester , which is highly reactive towards primary amines (e.g., the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues) to form stable amide bonds.[4][5]

The molecule also features a 24-unit polyethylene (B3416737) glycol (PEG) chain, which enhances water solubility and can reduce aggregation of the resulting conjugate.[2][6]

Q2: What is the primary challenge in optimizing the pH for conjugation with this linker?

The primary challenge arises from the different optimal pH requirements of the two reactive groups.

  • TFP Ester Reaction (Amide Bond Formation): This reaction is most efficient at a slightly basic pH (typically 8.0 - 9.0). In this range, primary amines on the protein are deprotonated and thus more nucleophilic, facilitating the reaction.[4][7]

  • Aldehyde Reaction (Schiff Base Formation): The formation of an imine (Schiff base) between an aldehyde and an amine is generally fastest at a slightly acidic to neutral pH (around 5.0 - 7.0).[8] At high pH, the dehydration step of the reaction slows down, while at low pH, the amine becomes protonated and non-nucleophilic.[8][9]

Therefore, selecting a single pH for a one-step conjugation requires a compromise between these two optima.

Q3: Which reaction should I prioritize when conjugating this linker to a protein?

For most applications where the goal is to attach the linker to a protein, the TFP ester reaction should be prioritized . TFP esters form highly stable amide bonds and are less susceptible to hydrolysis in aqueous solutions compared to other activated esters like NHS esters, especially at basic pH.[5][10][11] The aldehyde group can then be used for subsequent conjugation steps if needed.

Q4: What are the recommended buffer types for this conjugation?

It is critical to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the TFP ester.

Recommended BuffersUnsuitable Buffers
Phosphate-Buffered Saline (PBS)Tris (contains primary amines)
Bicarbonate/Carbonate BufferGlycine (B1666218) (contains primary amines)
Borate BufferBuffers containing ammonium (B1175870) salts
HEPES Buffer-

Q5: How does the stability of the TFP ester compare to NHS esters?

TFP esters are significantly more stable against spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values required for efficient amine conjugation.[4][5][11] This extended stability provides a wider time window for the conjugation reaction and can lead to higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to proteins.

Problem 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Suboptimal pH The pH of the reaction is critical. For prioritizing the TFP ester reaction, ensure the pH is in the 8.0-9.0 range. Verify the pH of your buffer immediately before starting the reaction.[7]
Presence of Primary Amines in Buffer Buffers like Tris or glycine will compete with the protein's amines, drastically reducing yield. Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate) using dialysis or a desalting column.
Hydrolyzed TFP Ester The TFP ester is moisture-sensitive. Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[12] Do not store the reagent in aqueous solution.
Low Protein Concentration Conjugation efficiency is highly dependent on concentration. Aim for a protein concentration of 2-10 mg/mL.[7] Reactions at concentrations below 2 mg/mL may have significantly reduced efficiency.[7]
Inaccessible Amine Groups on Protein The protein's folding may hide lysine residues or the N-terminus. Consider gentle denaturation or using a linker with a different spacer arm if site accessibility is a known issue.
Improper Reagent Storage The linker should be stored at -20°C to minimize degradation.[13] Ensure it has been stored correctly and protected from moisture.

Problem 2: Protein Precipitation or Aggregation During Reaction

Potential Cause Recommended Solution
High Reagent Concentration A high molar excess of the PEG linker can sometimes alter the surface properties of the protein, leading to aggregation. Perform small-scale pilot reactions with varying molar ratios of linker-to-protein to find the optimal balance.
Inappropriate Buffer Conditions The chosen buffer's pH or composition may be suboptimal for your specific protein's stability, causing it to precipitate.[14] Ensure the buffer conditions are known to be suitable for your protein.
Solvent Shock Adding a large volume of organic solvent (like DMSO or DMF) at once can cause the protein to precipitate. Add the linker stock solution slowly and gently to the stirring protein solution.[7]

Experimental Protocols

Protocol 1: One-Step Conjugation (TFP Ester-Focused)

This protocol prioritizes the formation of a stable amide bond between the TFP ester and the protein's primary amines.

Materials:

  • Protein of interest (in amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the linker stock solution. A 5- to 20-fold molar excess of the linker over the protein is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification P_Prep Prepare Protein Solution (2-10 mg/mL in pH 8.5 Buffer) React Add Linker to Protein (Slowly, while stirring) P_Prep->React L_Prep Prepare Linker Stock (10 mg/mL in anhyd. DMSO) L_Prep->React Incubate Incubate (1-2h at RT or O/N at 4°C) React->Incubate Quench Optional: Quench (Add Tris Buffer) Incubate->Quench Purify Remove Excess Linker (Desalting Column / Dialysis) Quench->Purify Final Purified Conjugate Purify->Final

Caption: Workflow for TFP ester-mediated protein conjugation.

pH Optimization Logic

G Start What is the Primary Goal? TFP_Goal Attach Linker to Protein (Stable Amide Bond) Start->TFP_Goal Prioritize TFP Ester Aldehyde_Goal React Aldehyde with Hydrazide/ Aminooxy-modified Protein Start->Aldehyde_Goal Prioritize Aldehyde pH_TFP Use pH 8.0 - 9.0 (e.g., Bicarbonate Buffer) TFP_Goal->pH_TFP pH_Aldehyde Use pH 5.0 - 7.0 (e.g., MES or Acetate Buffer) Aldehyde_Goal->pH_Aldehyde

Caption: Decision logic for selecting reaction pH.

Troubleshooting Low Conjugation Yield

G Start Low Conjugation Yield Check_pH Is pH 8.0-9.0? Start->Check_pH Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Sol_pH Adjust pH of Reaction Buffer to 8.0-9.0 Check_pH->Sol_pH No Check_Reagent Reagent Prep Fresh? Check_Buffer->Check_Reagent Yes Sol_Buffer Buffer Exchange into PBS or Bicarbonate Check_Buffer->Sol_Buffer No Check_Conc Protein > 2 mg/mL? Check_Reagent->Check_Conc Yes Sol_Reagent Prepare Fresh Linker Stock in Anhydrous Solvent Check_Reagent->Sol_Reagent No Sol_Conc Concentrate Protein Before Reaction Check_Conc->Sol_Conc No

Caption: Flowchart for troubleshooting low conjugation yield.

References

How to remove unreacted Ald-Ph-PEG24-TFP ester from conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of unreacted Ald-Ph-PEG24-TFP ester from a bioconjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from my conjugate important?

A1: this compound is a heterobifunctional linker containing an aldehyde group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines (like lysine (B10760008) residues) on your protein or antibody of interest. The aldehyde group can be used for subsequent conjugation reactions.

Removal of the unreacted this compound is critical for several reasons:

  • Purity: To ensure that the final conjugate preparation is free from contaminants that could interfere with downstream applications.

  • Accurate Characterization: Unreacted linker can interfere with analytical techniques used to determine the degree of conjugation and other quality attributes of the conjugate.

  • Safety and Efficacy: In a therapeutic context, unreacted linkers could have unintended biological activities or toxicity.

Q2: What are the common methods for removing unreacted this compound?

A2: The most common methods for removing small molecules like unreacted this compound (Molecular Weight: ~1426.6 g/mol ) from a much larger bioconjugate are based on size differences. These methods include:

  • Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their size.

  • Dialysis: A process that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method that separates molecules based on size and allows for buffer exchange.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as your sample volume, the required purity, processing time, and available equipment. The following diagram illustrates a general decision-making workflow:

Purification Method Selection cluster_small_volume For Small Volumes cluster_large_volume For Large Volumes start Start: Conjugation Reaction Mixture sample_volume Sample Volume? start->sample_volume purity_requirement Purity Requirement? sample_volume->purity_requirement Large (>10 mL) sample_volume->purity_requirement Small (<10 mL) speed_requirement Speed Requirement? purity_requirement->speed_requirement High purity_requirement->speed_requirement Moderate sec Size Exclusion Chromatography (SEC) purity_requirement->sec High dialysis Dialysis purity_requirement->dialysis Low to Moderate tff Tangential Flow Filtration (TFF) purity_requirement->tff High speed_requirement->sec Moderate speed_requirement->dialysis Slow speed_requirement->tff Fast

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses common issues encountered during the purification of bioconjugates to remove unreacted this compound.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor separation of conjugate and unreacted linker Inappropriate column choice (pore size too large or too small).Select a column with a fractionation range suitable for separating your conjugate from a ~1.4 kDa molecule. For most antibody conjugates, a column with a pore size of 100-300 Å is a good starting point.[1][2]
Sample volume too large.The sample volume should ideally be 1-5% of the total column volume for optimal resolution.
Secondary interactions between the aldehyde group and the column matrix.Aldehydes can sometimes interact with silica-based columns.[3] Consider using a polymer-based SEC column. Adding a small amount of organic modifier (e.g., 5-10% isopropanol) to the mobile phase might also help reduce non-specific interactions.[1]
Co-elution of unreacted linker with the conjugate The unreacted linker may be aggregating or interacting with the conjugate.Ensure the reaction is properly quenched to hydrolyze the TFP ester. Analyze the sample under denaturing conditions (e.g., by SDS-PAGE) to see if the linker is covalently bound. Consider adding a denaturant (e.g., low concentration of urea) to the mobile phase, but be mindful of its effect on your conjugate's stability.
Low recovery of the conjugate Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration) to reduce ionic interactions.[1]
Precipitation of the conjugate on the column.Check the solubility of your conjugate in the mobile phase. Adjust the pH or add solubilizing agents if necessary.
Dialysis Troubleshooting
Problem Possible Cause Solution
Unreacted linker still present after dialysis Incorrect Molecular Weight Cut-Off (MWCO) of the membrane.For this compound (MW ~1.4 kDa), use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure the linker can pass through while retaining the larger conjugate.
Insufficient dialysis time or buffer volume.Dialyze for an extended period (e.g., overnight at 4°C) with at least three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).[4]
Loss of conjugated biomolecule The MWCO of the membrane is too large.Ensure the MWCO is significantly smaller than the molecular weight of your conjugate. A general rule is to choose an MWCO that is at least 3-5 times smaller than the molecular weight of the molecule to be retained.
Non-specific binding to the membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.
Tangential Flow Filtration (TFF) Troubleshooting
Problem Possible Cause Solution
Inefficient removal of the unreacted linker Incorrect Molecular Weight Cut-Off (MWCO) of the membrane.Select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of your conjugate to ensure its retention while allowing the smaller unreacted linker to pass through into the permeate.[5]
Insufficient diafiltration volumes.Perform at least 5-7 diafiltration volumes to ensure near-complete removal of the small molecule. Continuous diafiltration is generally more efficient than discontinuous diafiltration.[6]
Low recovery of the conjugate Non-specific binding to the membrane or tubing.Use a membrane material with low protein binding (e.g., regenerated cellulose). Ensure the system is properly flushed and conditioned before introducing the sample.
Aggregation or precipitation of the conjugate.Optimize the buffer composition (pH, ionic strength) to maintain the stability of your conjugate. Monitor the transmembrane pressure (TMP) and cross-flow rate to minimize shear-induced aggregation.

Quantitative Data Summary

The following table summarizes typical performance metrics for the different purification methods. The exact values can vary depending on the specific conjugate, linker, and experimental conditions.

Purification Method Typical Removal Efficiency of Unreacted Small Linker Typical Conjugate Yield Processing Time Scalability
Size Exclusion Chromatography (SEC) >99%85-95%Moderate (hours)Good for lab scale, can be challenging for large scale
Dialysis 95-99%>90%Long (overnight)Limited for large volumes
Tangential Flow Filtration (TFF) >99%>95%Fast (hours)Excellent for both lab and large scale

Note: These are estimated values based on literature for similar processes. Actual results will vary.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying small to medium-scale conjugation reactions and provides high-resolution separation.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or similar, with a fractionation range appropriate for the conjugate size)

  • HPLC or FPLC system

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm filter for mobile phase

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase at a flow rate recommended by the column manufacturer.

  • Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.

  • Injection: Inject a sample volume that is 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm (for protein) and potentially at a wavelength where the linker or drug absorbs if applicable.

  • Fraction Collection: Collect fractions corresponding to the eluting peaks. The conjugate should elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence of the purified conjugate and the absence of the unreacted linker.

SEC_Workflow start Conjugation Reaction Mixture centrifuge Centrifuge to remove precipitates start->centrifuge inject Inject onto equilibrated SEC column centrifuge->inject elute Elute with mobile phase inject->elute collect Collect fractions elute->collect analyze Analyze fractions (SDS-PAGE, UV-Vis) collect->analyze end Purified Conjugate analyze->end

Caption: Experimental workflow for SEC purification.

Protocol 2: Purification by Dialysis

This protocol is a simple and effective method for removing small molecules, although it is a slower process.

Materials:

  • Dialysis tubing or cassette with a 1-3 kDa MWCO

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis (Step 1): Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate at 4°C for 2-4 hours.[7]

  • Buffer Change 1: Discard the dialysis buffer and replace it with fresh buffer. Continue to dialyze for another 2-4 hours at 4°C.

  • Buffer Change 2: Change the buffer again and continue the dialysis overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

  • Analysis: Confirm the removal of the unreacted linker by analyzing the purified conjugate using an appropriate analytical technique (e.g., HPLC, LC-MS).

Protocol 3: Purification by Tangential Flow Filtration (TFF)

This protocol is a rapid and scalable method for purification and buffer exchange.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup: Install the TFF filter and assemble the system according to the manufacturer's instructions.

  • System Flush: Flush the system with water or buffer to remove any storage solution and to wet the membrane.

  • Sample Concentration (Optional): If the sample is dilute, concentrate it to a smaller volume by running the TFF system in concentration mode.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.

  • Buffer Exchange: Continue the diafiltration for at least 5-7 diafiltration volumes to ensure complete removal of the unreacted linker. A diafiltration volume is equal to the volume of the sample in the reservoir.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

  • Analysis: Analyze the purified conjugate to confirm purity and concentration.

TFF_Workflow start Conjugation Reaction Mixture concentrate1 Initial Concentration (Optional) start->concentrate1 diafilter Diafiltration (5-7 volumes) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Purified Conjugate concentrate2->recover end Purified Conjugate recover->end

Caption: Experimental workflow for TFF purification.

References

Ald-Ph-PEG24-TFP ester reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG24-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two primary reactive groups:

  • An aldehyde (Ald) group, which reacts with hydrazide or aminooxy groups to form a stable hydrazone or oxime bond, respectively.

  • A tetrafluorophenyl (TFP) ester , which is an amine-reactive functional group that forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins).

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

A2: TFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions.[1] TFP esters are less susceptible to hydrolysis, especially at neutral to basic pH, which is the optimal range for amine coupling.[2][3] This enhanced stability can lead to more efficient and reproducible conjugation reactions.[4]

Q3: What is the recommended storage and handling for this compound?

A3: this compound is sensitive to moisture.[5] It is crucial to store it in a cool, dry place, protected from light. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[5] For optimal stability, it is recommended to prepare solutions of the reagent immediately before use.

Q4: What buffer systems are compatible with this compound reactions?

A4: For the TFP ester reaction with amines, non-amine-containing buffers with a pH between 7.2 and 9.0 are recommended.[6] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[5][6] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the TFP ester.

Experimental Protocol: General Guideline for Amine Conjugation

This protocol provides a general framework for the conjugation of this compound to a protein via its primary amine groups. Optimization will be required for each specific application.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Initiate Conjugation: Add a 5-20 molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No PEGylation Yield 1. Hydrolysis of TFP ester: The reagent was exposed to moisture before or during the reaction. 2. Inactive protein: The amine groups on the protein are not accessible or have been modified. 3. Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris) or is at a suboptimal pH. 4. Insufficient molar ratio of PEG reagent: The amount of this compound is too low.1. Ensure proper storage and handling of the TFP ester. Prepare solutions immediately before use in anhydrous solvent.[5] 2. Confirm the purity and activity of your protein. Consider gentle denaturation/renaturation if accessibility is an issue. 3. Use a non-amine-containing buffer within the recommended pH range (7.2-9.0).[6] 4. Increase the molar excess of the PEG reagent in increments.
Protein Aggregation/Precipitation 1. High protein concentration: Crowding of protein molecules can lead to aggregation. 2. Unfavorable reaction conditions: The pH or temperature of the reaction may be destabilizing the protein. 3. Intermolecular cross-linking: If the protein has multiple reactive sites, the bifunctional PEG linker can cross-link protein molecules.1. Reduce the protein concentration in the reaction mixture. 2. Screen different buffer conditions and consider performing the reaction at a lower temperature (e.g., 4°C). 3. Decrease the molar ratio of the PEG reagent to protein to favor mono-PEGylation.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. High molar ratio of PEG reagent: A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein. 2. Multiple reactive sites with similar accessibility: The protein has several amine groups that are equally available for reaction.1. Systematically decrease the molar ratio of the PEG reagent to the protein. 2. Adjust the reaction pH. A lower pH can sometimes provide greater selectivity for the N-terminal amine, which generally has a lower pKa than lysine residues.[7]
Difficulty in Purifying the Conjugate 1. Similar size of conjugate and unreacted protein: For small proteins, the size difference after PEGylation may not be sufficient for separation by SEC. 2. Co-elution of unreacted PEG: Excess PEG reagent may be difficult to separate from the conjugate.1. Consider using ion-exchange chromatography (IEX) as an alternative or complementary purification step, as PEGylation can alter the surface charge of the protein. 2. Ensure the quenching step is effective. If co-elution persists, a different purification method like tangential flow filtration (TFF) may be necessary.

Data Summary

Table 1: Recommended Reaction Parameters for this compound Amine Conjugation

Parameter Recommended Range Notes
pH 7.2 - 9.0TFP esters are more stable to hydrolysis in this range compared to NHS esters.[2] Optimal pH for TFP ester conjugation is often slightly higher than for NHS esters.[8]
Temperature 4°C - 25°C (Room Temperature)Lower temperatures (4°C) can be used for longer reaction times (overnight) to minimize protein degradation.[6]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CThe optimal time should be determined empirically for each specific reaction.[6]
Molar Ratio (PEG:Protein) 5:1 to 20:1This is a starting point and should be optimized to achieve the desired degree of PEGylation.
Protein Concentration 2 - 10 mg/mLHigher concentrations can sometimes improve reaction efficiency but may also increase the risk of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_troubleshooting Troubleshooting prep_protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) initiate_reaction Initiate Conjugation (Add 5-20 molar excess of PEG) prep_protein->initiate_reaction prep_peg Prepare this compound (10-20 mM in anhydrous DMSO/DMF) prep_peg->initiate_reaction incubate Incubate (1-4h at RT or overnight at 4°C) initiate_reaction->incubate quench Quench Reaction (50 mM Tris-HCl) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->analyze check_yield Low Yield? analyze->check_yield check_aggregation Aggregation? analyze->check_aggregation check_purity High Polydispersity? analyze->check_purity

Caption: Experimental workflow for the optimization of this compound conjugation.

References

Technical Support Center: Ald-Ph-PEG24-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

I. Troubleshooting Guide

This guide addresses common issues encountered when working with Ald-Ph-PEG24-TFP ester conjugates. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Reagent Precipitation Upon Dissolving

Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

A1: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the TFP ester group[1]. The recommended procedure is to first dissolve the reagent in a dry, water-miscible organic solvent before adding it to your reaction buffer[2][3].

  • Recommended Solvents: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are standard choices[2][3][4]. N,N'-dimethylacetamide (DMAC) is also a suitable alternative[1][5].

  • Procedure:

    • Allow the vial of the this compound to warm to room temperature before opening to prevent moisture condensation[2][6].

    • Prepare a concentrated stock solution (e.g., 10 mM) in the chosen anhydrous organic solvent immediately before use[2][4][7].

    • Add the stock solution dropwise to your aqueous reaction buffer while gently vortexing. The final concentration of the organic solvent in your reaction should ideally be below 10% to avoid negative impacts on protein stability[4][7].

Issue 2: Poor Conjugation Efficiency

Q2: I'm observing low yields of my desired conjugate. What factors could be causing this?

A2: Low conjugation efficiency can stem from several factors, including reagent quality, reaction pH, and competing reactions.

  • Reagent Hydrolysis: The TFP ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation[2][8]. While TFP esters are more stable against hydrolysis than their NHS ester counterparts, their stability decreases as the pH increases[1][8][9]. Always prepare the stock solution immediately before use and avoid storing it in aqueous buffers[2][3].

  • Incorrect pH: The optimal pH for the reaction of TFP esters with primary amines is typically between 7.5 and 8.5[1][10]. If the pH is too low, the amine groups on your protein or molecule will be protonated and less nucleophilic. If the pH is too high, the rate of TFP ester hydrolysis increases significantly[8].

  • Buffer Composition: Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the TFP ester[2][3]. Suitable amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers[2].

Issue 3: Observing Unexpected Byproducts

Q3: My analysis (e.g., by mass spectrometry) shows multiple or unexpected species after the reaction. What is happening?

A3: The presence of unexpected byproducts can be due to hydrolysis of the TFP ester or reactions with non-target molecules.

  • Hydrolyzed Reagent: The hydrolyzed Ald-Ph-PEG24-COOH may be present if the TFP ester was exposed to moisture or left in an aqueous buffer for too long before conjugation.

  • Aldehyde Group Reactivity: The aldehyde group on the conjugate is designed to react with amines, aminooxy, or hydrazide groups[11]. Ensure that your purification methods are sufficient to remove any unreacted starting materials or byproducts from this secondary reaction if you are performing a two-step conjugation.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound molecule?

A1: Each part of the molecule has a specific function:

  • Aldehyde (Ald-Ph): The benzaldehyde (B42025) group provides a reactive site for conjugation to molecules containing primary amines, hydrazides, or aminooxy groups through the formation of a Schiff base or a more stable oxime/hydrazone bond[11][12].

  • PEG24: The 24-unit polyethylene (B3416737) glycol (PEG) chain is a hydrophilic spacer. Its primary roles are to increase the water solubility of the overall conjugate, reduce potential aggregation of the labeled molecule, and minimize steric hindrance[10][13][14]. Longer PEG chains generally impart better water solubility[15][16].

  • TFP Ester: The 2,3,5,6-Tetrafluorophenyl (TFP) ester is a highly reactive group that readily couples with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form stable amide bonds[12][17]. It is known to be more stable in aqueous media and less prone to hydrolysis compared to N-hydroxysuccinimide (NHS) esters[9][11][18].

Q2: How should I store the this compound?

A2: The reagent is moisture-sensitive[2][6]. It should be stored at -20°C with a desiccant. Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the cold product[2][6].

Q3: Can I prepare a stock solution of the reagent for later use?

A3: It is strongly recommended to prepare stock solutions in an anhydrous organic solvent (like DMSO or DMF) immediately before use[2][3]. The TFP-ester moiety readily hydrolyzes, and stock solutions, even in anhydrous solvents, should only be kept for a few days at most, frozen and under an inert atmosphere when not in use[2][6]. Do not prepare and store stock solutions in aqueous buffers[3].

Q4: What is the ideal buffer for my conjugation reaction?

A4: Use a non-amine-containing buffer at a pH between 7.5 and 8.5[1][10]. Good options include:

  • PBS (Phosphate-Buffered Saline)

  • HEPES buffer

  • Carbonate/Bicarbonate buffer

  • Borate buffer[2]

III. Data Presentation

Table 1: Recommended Solvents and Reaction Conditions
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO, DMF, or DMACTFP esters have low aqueous solubility; these solvents are water-miscible and prevent premature hydrolysis[1][2][5].
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (Tris, Glycine) will compete with the target molecule for conjugation[2][3].
Reaction pH 7.5 - 8.5Balances amine reactivity (favored at higher pH) with TFP ester stability (hydrolysis increases at higher pH)[1][10].
Solvent in Final Rxn < 10% (v/v)High concentrations of organic solvents can denature proteins or affect reaction kinetics[7].
Table 2: TFP Ester vs. NHS Ester Characteristics
FeatureTFP EsterNHS Ester
Hydrolytic Stability More stable in aqueous media[9][11][18]Less stable, more prone to hydrolysis[1][9]
Optimal Reaction pH > 7.5[1]7.0 - 7.2[1]
Aqueous Solubility Lower, due to hydrophobic TFP group[1]Generally higher
Reactivity Considered more reactive than NHS esters[1]Standard for amine conjugation[17]

IV. Experimental Protocols & Visualizations

Protocol: General Procedure for Protein Conjugation

This protocol outlines a general workflow for conjugating the this compound to a protein containing accessible primary amines.

  • Buffer Exchange: Ensure your protein sample is in an appropriate amine-free buffer (e.g., PBS at pH 7.5-8.0) using dialysis or a desalting column.

  • Prepare Reagent Stock: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Perform Conjugation:

    • While gently stirring the protein solution, add a 10- to 20-fold molar excess of the TFP ester stock solution.

    • The final concentration of DMSO should not exceed 10% of the total reaction volume[7].

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.

  • Purify: Remove unreacted TFP ester and byproducts (e.g., hydrolyzed ester) from the conjugated protein using a desalting column, size-exclusion chromatography, or dialysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification p1 Protein in Amine-Free Buffer (pH 7.5-8.0) p2 Prepare 10 mM Reagent in Anhydrous DMSO r1 Add Reagent to Protein (10-20x Molar Excess) p2->r1 r2 Incubate (1-2h RT or O/N 4°C) r1->r2 pu1 Remove Excess Reagent (e.g., Desalting Column) r2->pu1 pu2 Purified Conjugate pu1->pu2

Caption: Experimental workflow for protein conjugation.

Troubleshooting Logic for Solubility Issues

This diagram outlines a decision-making process for addressing solubility problems with the TFP ester reagent.

G cluster_yes start Reagent Precipitates in Aqueous Buffer q1 Did you first dissolve in an organic solvent? start->q1 q2 Was the solvent anhydrous (dry)? q1->q2 Yes s_no Dissolve reagent in anhydrous DMSO or DMF before adding to buffer. q1->s_no No q3 Is the final organic solvent concentration < 10%? q2->q3 Yes s1 Use fresh, anhydrous DMSO or DMF. Re-prepare stock solution. q2->s1 No s2 Adjust volumes to lower the solvent percentage. Consider a more concentrated stock solution. q3->s2 No

References

Technical Support Center: Characterizing Degree of Labeling with Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ald-Ph-PEG24-TFP ester for labeling proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It consists of three key components:

  • An aldehyde (Ald) group, which can react with hydrazides or aminooxy groups to form stable hydrazone or oxime bonds, respectively.

  • A long, hydrophilic polyethylene glycol (PEG) chain with 24 ethylene (B1197577) glycol units, which enhances the water solubility and reduces the immunogenicity of the labeled molecule.[1]

  • A tetrafluorophenyl (TFP) ester , which is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[1][2]

This reagent is commonly used in bioconjugation, drug delivery systems, the development of protein therapeutics, and the production of diagnostic assays.[1]

Q2: What are the advantages of using a TFP ester over a more common NHS ester for amine labeling?

TFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters:

  • Increased Stability: TFP esters are more stable in aqueous solutions and less susceptible to spontaneous hydrolysis, especially at the basic pH values typically used for amine labeling reactions (pH 7-9).[2][3][4]

  • Higher Reaction Efficiency: Due to their lower hydrolysis rate, TFP esters can lead to a higher degree of labeling under similar reaction conditions compared to NHS esters.[4] This provides greater control over the labeling process.

Q3: What reaction conditions are optimal for labeling with this compound?

The TFP ester moiety reacts with primary amines under mild basic conditions. Here are the recommended starting conditions:

  • pH: 7.0 - 9.0. A common starting point is a phosphate, borate, or bicarbonate buffer at pH 8.3.[5]

  • Buffer Composition: Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester, significantly reducing labeling efficiency.[6]

  • Molar Ratio: A molar excess of the this compound to the protein is typically used. The optimal ratio (e.g., 10- to 50-fold molar excess) should be determined empirically for each specific protein and desired degree of labeling.[7][8]

  • Temperature and Time: Reactions are often carried out for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[8] Longer incubation times may be necessary for less reactive proteins.[8]

Q4: How can I determine the degree of labeling (DOL) after conjugation?

Several methods can be used to quantify the number of PEG linkers attached to your protein:

  • Mass Spectrometry (MS): This is a highly accurate method. The mass increase of the protein after labeling directly corresponds to the number of attached this compound molecules (Molecular Weight: 1426.54 g/mol ).[9][10]

  • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column compared to the unlabeled protein.[9] This shift can be used for quantification, though it is less precise than MS for determining the exact DOL.

  • UV-Vis Spectrophotometry: This method is applicable if the molecule eventually conjugated to the aldehyde group has a distinct chromophore. If not, direct quantification of the PEG chain can be achieved using a colorimetric barium/iodide assay.[11]

  • Proton NMR (¹H NMR) Spectroscopy: This technique can also be used to quantitatively determine the degree of PEGylation.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Labeling 1. Inappropriate Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction or storage buffer.[6]1a. Perform buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer before labeling.[6]
2. TFP Ester Hydrolysis: The reagent was exposed to moisture or dissolved in solvent long before use.[7]2a. Allow the reagent vial to come to room temperature before opening to prevent condensation.[7] 2b. Prepare the stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[7][8]
3. Suboptimal pH: The reaction pH is too low for efficient amine reaction.3a. Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling.[6]
4. Low Reactant Concentration: Protein concentration is too low, favoring hydrolysis over conjugation.[6]4a. Increase the protein concentration (recommended >2 mg/mL).[6] 4b. Increase the molar excess of the TFP ester reagent.
High Degree of Labeling (Over-labeling) 1. Molar Ratio Too High: Excessive amount of TFP ester used in the reaction.1a. Reduce the molar excess of the this compound in subsequent experiments. Perform a titration to find the optimal ratio.
2. Long Reaction Time: The reaction was allowed to proceed for too long.2a. Reduce the incubation time. Perform a time-course experiment to determine the optimal reaction duration.
Precipitation of Protein During Labeling 1. Solvent Concentration: High concentration of organic solvent (from the reagent stock) may denature the protein.1a. Keep the volume of the added organic solvent to a minimum (ideally <10% of the total reaction volume). 1b. Add the reagent stock solution slowly to the protein solution while gently stirring.
2. Change in Protein Properties: Modification of lysine residues may alter protein solubility.2a. Screen different amine-free buffers to find one that maintains protein stability during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling
  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5][6] If the protein is in an incompatible buffer, perform buffer exchange using a desalting column or dialysis.[6]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.[8]

  • Labeling Reaction: Add the calculated volume of the TFP ester stock solution to the protein solution. A starting point is a 20-fold molar excess of the ester to the protein.[7]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[5]

  • Quenching (Optional): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes.[8] This will react with any remaining TFP ester.

  • Purification: Remove the unreacted TFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[8]

Protocol 2: Characterization of DOL by Mass Spectrometry
  • Sample Preparation: After purification, prepare a sample of the labeled protein and an equal concentration of the unlabeled protein as a control.

  • Mass Analysis: Analyze both samples using a mass spectrometer suitable for intact protein analysis (e.g., ESI-QTOF or MALDI-TOF).

  • Data Analysis:

    • Determine the molecular weight of the unlabeled protein (MW_unlabeled).

    • Determine the molecular weight of the labeled protein (MW_labeled). There may be a distribution of peaks corresponding to different numbers of attached linkers.

    • Calculate the mass difference: ΔMW = MW_labeled - MW_unlabeled.

    • Calculate the Degree of Labeling (DOL) for each species: DOL = ΔMW / 1426.54, where 1426.54 is the molecular weight of the this compound linker.

    • The average DOL can be calculated from the weighted average of the different labeled species observed.[9]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 8.3) Mix Mix & Incubate (1 hr, RT) Protein->Mix Reagent This compound in Anhydrous DMSO Reagent->Mix Purify Purify (e.g., Desalting Column) Mix->Purify Quench (Optional) Analyze Characterize DOL (e.g., Mass Spec) Purify->Analyze

Caption: Experimental workflow for protein labeling and characterization.

G cluster_reagents Reactants cluster_product Product Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG24-Ph-Ald (Stable Amide Bond) Protein->Conjugate TFP_Ester This compound TFP_Ester->Conjugate pH 7-9 Leaving_Group Tetrafluorophenol (Byproduct) TFP_Ester->Leaving_Group

Caption: Reaction of TFP ester with a primary amine on a protein.

References

Validation & Comparative

A Head-to-Head Comparison: Ald-Ph-PEG24-TFP Ester vs. Ald-Ph-PEG24-NHS Ester for Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of crosslinking chemistry is paramount. This guide provides an in-depth, data-driven comparison of two prominent amine-reactive PEGylation reagents: Ald-Ph-PEG24-TFP ester and Ald-Ph-PEG24-NHS ester. By examining their reactivity, stability, and performance in bioconjugation, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific application.

At the heart of bioconjugation lies the covalent attachment of molecules to proteins, peptides, or antibodies. Among the most common targets for such modifications are primary amines, readily available on lysine (B10760008) residues and the N-terminus of proteins. Both this compound and Ald-Ph-PEG24-NHS ester are heterobifunctional crosslinkers designed for this purpose. They feature a terminal aldehyde group on a phenyl moiety for subsequent reactions (e.g., with hydrazides or aminooxy groups) and an activated ester (either Tetrafluorophenyl (TFP) or N-hydroxysuccinimidyl (NHS)) for coupling to primary amines via a stable amide bond. The 24-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and reduces immunogenicity of the resulting conjugate.

While both esters react with primary amines, the key differentiator lies in the leaving group: 2,3,5,6-tetrafluorophenol (B1216870) for TFP esters and N-hydroxysuccinimide for NHS esters. This seemingly subtle chemical difference has significant implications for reaction efficiency, stability in aqueous environments, and ultimately, the success of the bioconjugation strategy.

Chemical Structures and Reaction Mechanism

Both this compound and Ald-Ph-PEG24-NHS ester react with primary amines on a biomolecule through nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.

G cluster_reagents Reagents cluster_biomolecule Biomolecule cluster_reaction Bioconjugation Reaction cluster_products Products reagent1 This compound reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 Ald-Ph-PEG24-NHS ester reagent2->reaction protein Protein-NH2 (Primary Amine) protein->reaction product Ald-Ph-PEG24-Protein (Stable Amide Bond) reaction->product leaving_group1 2,3,5,6-Tetrafluorophenol (TFP) reaction->leaving_group1 from TFP ester leaving_group2 N-Hydroxysuccinimide (NHS) reaction->leaving_group2 from NHS ester

Caption: Reaction of TFP and NHS esters with a primary amine.

Comparative Performance Data

The primary advantage of TFP esters over NHS esters lies in their enhanced stability towards hydrolysis, a competing reaction that deactivates the ester in aqueous solutions. This increased stability can lead to higher conjugation yields, especially at neutral to slightly basic pH.

ParameterThis compoundAld-Ph-PEG24-NHS esterReference
Reactive Group 2,3,5,6-Tetrafluorophenyl (TFP) esterN-hydroxysuccinimidyl (NHS) esterN/A
Optimal Reaction pH 7.5 - 8.57.0 - 8.0[1]
Hydrolysis Half-life at pH 8.5 Significantly longerShorter[2]
Relative Reactivity with Amines HighVery High[3]
Susceptibility to Hydrolysis LowerHigher[2][4]

Hydrolytic Stability Comparison of Activated Esters

pHTFP Ester Half-lifeNHS Ester Half-lifeReference
7.0Several hours~4-5 hours[2]
8.0~2.5 hours~1 hour[2]
8.6~10-fold longer than NHS ester~10 minutes[2]

Note: The half-life data is based on general TFP and NHS esters and may vary for the specific Ald-Ph-PEG24 derivatives.

The data clearly indicates that TFP esters exhibit superior resistance to hydrolysis compared to NHS esters, particularly as the pH increases. This property is crucial for bioconjugation reactions that require longer incubation times or are performed at pH values where NHS esters are rapidly hydrolyzed.

Experimental Protocols

While the fundamental steps for bioconjugation are similar for both reagents, the optimal reaction conditions differ. The following are generalized protocols for conjugating an antibody. It is highly recommended to optimize the conditions for each specific application.

Protocol 1: Antibody Conjugation with this compound

  • Antibody Preparation:

    • Dialyze the antibody against 1X Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 to remove any amine-containing buffers (e.g., Tris).

    • Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer such as 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TFP ester to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quenching (Optional):

    • To quench any unreacted TFP ester, add a final concentration of 20-50 mM Tris or glycine (B1666218). Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Antibody Conjugation with Ald-Ph-PEG24-NHS Ester

  • Antibody Preparation:

    • Follow the same procedure as for the TFP ester, ensuring the final reaction buffer is at a pH of 7.2-8.0.

  • Reagent Preparation:

    • Immediately before use, dissolve the Ald-Ph-PEG24-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching:

    • It is highly recommended to quench the reaction to prevent further modification. Add a final concentration of 20-50 mM Tris or glycine and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using the same methods as described for the TFP ester conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule (e.g., Antibody in amine-free buffer) C Combine Biomolecule and Ester Solution A->C B Prepare Ald-Ph-PEG24-Ester Solution (TFP or NHS in DMSO/DMF) B->C D Incubate at RT or 4°C (Time and pH are critical) C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., Degree of Labeling) F->G

Caption: General workflow for bioconjugation.

Conclusion and Recommendations

The choice between this compound and Ald-Ph-PEG24-NHS ester hinges on the specific requirements of the bioconjugation experiment.

This compound is the recommended choice when:

  • Enhanced stability is required: For reactions that necessitate longer incubation times or are performed at a pH above 8.0, the superior hydrolytic stability of the TFP ester can lead to higher yields and a more reproducible outcome.[2]

  • Working with precious biomolecules: The reduced risk of reagent deactivation by hydrolysis makes TFP esters a more efficient option, potentially requiring a lower molar excess of the crosslinker.

Ald-Ph-PEG24-NHS ester may be suitable when:

  • Rapid conjugation is desired: NHS esters are highly reactive and can achieve sufficient labeling in shorter incubation times, provided the pH is carefully controlled.[3]

  • Established protocols are in place: NHS esters have a long history in bioconjugation, and a vast body of literature and established protocols exist for their use.

References

Navigating the ADC Linker Landscape: A Comparative Guide to Alternatives for Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the Field of Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly dictates an ADC's stability, pharmacokinetics, and efficacy. While Ald-Ph-PEG24-TFP ester has its place, a universe of innovative alternatives offers compelling advantages. This guide provides an objective, data-driven comparison of these alternatives, empowering you to select the optimal linker for your next-generation ADC.

The this compound is a non-cleavable linker featuring a linear 24-unit polyethylene (B3416737) glycol (PEG) spacer and a tetrafluorophenyl (TFP) ester for conjugation to primary amines on the antibody. While the long PEG chain enhances hydrophilicity, and the TFP ester offers greater hydrolytic stability compared to its N-hydroxysuccinimide (NHS) ester counterpart, the field of ADC development is rapidly advancing with novel linker technologies designed to further optimize the therapeutic index.[1][2][3][4][5] This guide will explore three key alternative strategies: altering the PEG architecture, replacing PEG with hydrophilic macrocycles, and utilizing different conjugation chemistries.

Shifting Paradigms in Hydrophilicity: PEG Architecture and Beyond

The hydrophobicity of many potent cytotoxic payloads can lead to ADC aggregation, poor pharmacokinetics, and reduced efficacy.[6] While linear PEG chains like that in this compound are a common solution, their architecture and even their very presence are now being challenged by innovative alternatives.

Pendant vs. Linear PEG Linkers

Recent studies suggest that the spatial arrangement of the PEG moiety significantly impacts ADC performance. Amide-coupled ADCs featuring two pendant 12-unit PEG chains have demonstrated superior performance compared to those with a conventional linear 24-unit PEG oligomer.[7][8]

Key Findings:

  • Enhanced Stability: ADCs with pendant PEG linkers exhibit reduced aggregation tendencies.[8]

  • Improved Pharmacokinetics: The pendant configuration leads to slower clearance rates compared to linear PEG linkers, suggesting a more effective shielding of the hydrophobic payload.[7][8]

Hydrophilic Macrocycles: A New Frontier

Hydrophilic macrocycles, such as cyclodextrins and crown ethers, are emerging as promising alternatives to PEG for enhancing the hydrophilicity of ADCs. These structures can be integrated into the linker design to "mask" the hydrophobic payload.[2]

Key Findings:

  • Comparable In Vitro Potency: ADCs incorporating cyclodextrin (B1172386) and crown ether-based linkers have demonstrated sub-nanomolar in vitro cytotoxicity, comparable to existing ADCs.[2][9]

  • Superior In Vivo Efficacy: In preclinical xenograft models, ADCs with certain cyclodextrin and crown ether linkers have shown greater tumor growth inhibition than both the clinical comparator Adcetris® and an analogous ADC with a linear 24-unit PEG chain.[2][9]

The Chemistry of Connection: Beyond TFP Esters

The TFP ester of the Ald-Ph-PEG24-TFP linker provides a more stable alternative to NHS esters for amine conjugation, particularly at basic pH.[1][3][4][5] However, the landscape of bioconjugation is rich with other chemistries that offer distinct advantages.

Maleimide-Thiol Conjugation

A widely adopted strategy involves the reaction of a maleimide-functionalized linker with thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. This approach allows for more site-specific conjugation, leading to a more homogeneous drug-to-antibody ratio (DAR).[10]

Key Advantages:

  • Site-Specificity: Enables greater control over the location and number of conjugated payloads, resulting in a more defined ADC product.

  • Stability: Forms a stable thioether bond, ensuring the integrity of the ADC in circulation.

Quantitative Data Summary

The following tables provide a structured overview of the experimental data comparing the performance of these alternative linker strategies.

Table 1: In Vitro Cytotoxicity of ADCs with Alternative Linkers

Linker TypeAntibodyPayloadCell LineIC50 (pM)
3'-amino-α-cyclodextrinBrentuximabMMAEKarpas-29916-34
1-aza-42-crown-14BrentuximabMMAEKarpas-29916-34
Linear PEG24BrentuximabMMAEKarpas-29916-34
Adcetris® (Val-Cit)BrentuximabMMAEKarpas-29916

Data adapted from Evans et al., 2022.[2][9]

Table 2: In Vivo Efficacy of ADCs with Alternative Linkers in Karpas-299 Xenograft Model

ADCDose (mg/kg)Tumor Growth InhibitionComplete Regressions
Adcetris®1Significant1/8
ADC with 3'-amino-α-cyclodextrin linker1More significant than Adcetris®8/8
ADC with Linear PEG24 linker1Significant7/8
ADC with 1-aza-42-crown-14 linker0.5More significant than Adcetris®7/8

Data adapted from Evans et al., 2022.[2][9]

Table 3: Pharmacokinetic Comparison of Linear vs. Pendant PEG Linkers

Linker ArchitectureClearance Rate
Linear 24-unit PEGHigher
Pendant (2x 12-unit PEG)Slower

Data adapted from Pasut et al., 2021.[7][8]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the alternative linker strategies and a typical experimental workflow for ADC evaluation.

Linker_Alternatives Alternatives to Linear PEG Linkers for Enhanced Hydrophilicity cluster_linear Linear PEG Linker cluster_pendant Pendant PEG Linker cluster_macrocycle Hydrophilic Macrocycle Linker Linear_PEG Antibody - PEG24 - Payload Pendant_PEG Antibody - Linker Core - Payload          |      (PEG12)n Linear_PEG->Pendant_PEG Improved PK Reduced Aggregation Macrocycle Antibody - Linker Core - Payload          |      Macrocycle Linear_PEG->Macrocycle Superior in vivo Efficacy Comparable in vitro Potency

Caption: Comparison of different hydrophilic linker architectures.

ADC_Workflow General Experimental Workflow for ADC Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Linker-Payload Synthesis C Conjugation A->C B Antibody Modification (e.g., reduction) B->C D Purification (e.g., HIC) C->D E Characterization (DAR, Aggregation) D->E F Cell Viability Assay (IC50 Determination) E->F G Bystander Killing Assay E->G H Pharmacokinetic Study (Clearance, Half-life) E->H I Xenograft Efficacy Study (Tumor Growth Inhibition) H->I J Toxicity Assessment I->J

Caption: A typical workflow for the synthesis and evaluation of ADCs.

Experimental Methodologies

This section provides detailed protocols for key experiments cited in this guide, enabling researchers to conduct their own comparative studies.

Protocol 1: Synthesis of a Cyclodextrin-Containing ADC

This protocol is based on the methods described by Evans et al. (2022) for the synthesis of a brentuximab ADC with a cyclodextrin-based linker.[2]

Materials:

  • Brentuximab antibody

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Disulfide re-bridging linker with cyclodextrin, Val-Cit-PABC-MMAE payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction:

    • Prepare the brentuximab antibody in PBS.

    • Add a 2.5-fold molar excess of TCEP per disulfide bond to be reduced.

    • Incubate at 37°C for 3 hours.

  • Conjugation:

    • Add a 2.5-fold molar excess of the cyclodextrin-linker-payload per disulfide bond to the reduced antibody solution.

    • Incubate at room temperature for 1 hour.

  • Purification:

    • Purify the crude ADC using a preparative HIC column to isolate the ADC with the desired DAR.

  • Characterization:

    • Determine the final DAR and purity of the ADC using analytical HIC and size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard cell viability assay to determine the IC50 of an ADC.

Materials:

  • Target cancer cell line (e.g., Karpas-299)

  • Complete cell culture medium

  • ADC constructs

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 1,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in complete medium.

    • Add the ADC dilutions to the cells and incubate for 96 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells and plot the dose-response curve.

    • Calculate the IC50 value using a suitable software.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a typical xenograft study to evaluate the in vivo efficacy of ADCs.[2]

Materials:

  • Immunodeficient mice (e.g., SCID)

  • Target cancer cell line (e.g., Karpas-299)

  • ADC constructs

  • Vehicle control (e.g., PBS)

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the cancer cells into the mice.

    • Allow the tumors to grow to a mean volume of approximately 200 mm³.

  • Treatment:

    • Randomize the mice into treatment groups.

    • Administer a single intravenous injection of the ADC constructs or vehicle control at the desired dose.

  • Tumor Growth Monitoring:

    • Measure the tumor volume with calipers at regular intervals for the duration of the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition and assess for complete regressions.

Conclusion

The development of novel linker technologies is a dynamic and crucial aspect of creating more effective and safer ADCs. While this compound offers a reliable method for conjugating payloads, the exploration of alternative PEG architectures, such as pendant arrangements, and the incorporation of hydrophilic macrocycles like cyclodextrins and crown ethers, present exciting opportunities to enhance the pharmacokinetic profiles and in vivo efficacy of ADCs. Furthermore, the choice of conjugation chemistry extends beyond activated esters, with maleimide-thiol reactions providing a robust method for site-specific payload attachment. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design and development of next-generation antibody-drug conjugates.

References

Validating Ald-Ph-PEG24-TFP Ester Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The choice of the PEGylating agent is critical for the specificity, stability, and ultimately, the in vivo performance of the resulting bioconjugate. This guide provides a comprehensive comparison of Ald-Ph-PEG24-TFP ester, a bifunctional PEGylation reagent, with other amine-reactive alternatives, focusing on the validation of conjugation using mass spectrometry.

Introduction to this compound

This compound is a heterobifunctional PEG linker that offers a strategic approach to bioconjugation. It possesses two distinct reactive moieties: a tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group.

  • TFP Ester: This highly reactive group efficiently forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, making them less susceptible to hydrolysis and potentially leading to more efficient and controlled conjugation reactions.

  • Benzaldehyde Group: This functionality allows for the specific conjugation of molecules containing aminooxy or hydrazide groups through the formation of a stable oxime or hydrazone bond, respectively. This dual reactivity enables the sequential or orthogonal conjugation of two different molecules to the PEG linker.

  • PEG24 Spacer: The polyethylene glycol chain, composed of 24 ethylene (B1197577) glycol units, imparts increased water solubility and a larger hydrodynamic radius to the conjugated molecule, which can reduce immunogenicity and renal clearance.[1]

Mass Spectrometry for Validating PEGylation

Mass spectrometry is an indispensable tool for the detailed characterization of PEGylated proteins.[2] It provides crucial information on the degree of PEGylation (the number of PEG chains attached to the protein), the site of conjugation, and the overall heterogeneity of the product. The two most common mass spectrometry techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Experimental Workflow for Conjugation and Analysis

The following diagram illustrates a typical workflow for the conjugation of this compound to a protein and subsequent validation by mass spectrometry.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis p Protein Solution (e.g., BSA in PBS, pH 7.5-8.5) reaction Incubation (RT, 1-4 hours) p->reaction reagent This compound (dissolved in DMSO) reagent->reaction quench Quenching (e.g., Tris buffer) reaction->quench sec Size-Exclusion Chromatography (SEC) quench->sec maldi MALDI-TOF MS sec->maldi lcms LC-MS sec->lcms

A typical workflow for protein PEGylation and MS analysis.

Experimental Protocols

Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of this compound to a model protein such as Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.5-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagent and by-products using a pre-equilibrated SEC column with PBS as the mobile phase.

  • Characterization: Analyze the purified fractions by SDS-PAGE and mass spectrometry (MALDI-TOF and/or LC-MS).

Mass Spectrometry Analysis

MALDI-TOF MS Protocol:

  • Sample Preparation: Mix the purified PEGylated protein solution (0.5-1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid) in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in linear positive ion mode. The mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein conjugated with one or more PEG chains.[4] The mass difference between the peaks will correspond to the mass of the attached Ald-Ph-PEG24 moiety.

LC-MS Protocol:

  • Chromatography: Inject the purified PEGylated protein onto a reverse-phase C4 or C8 column. Elute with a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

  • Mass Spectrometry: Couple the LC eluent to an electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Analysis: The resulting chromatogram will separate different PEGylated species. The mass spectra of these species can be deconvoluted to determine their exact molecular weights. Peptide mapping, involving enzymatic digestion of the PEGylated protein followed by LC-MS/MS analysis, can be used to identify the specific sites of PEGylation.[5]

Performance Comparison: TFP Ester vs. Other Amine-Reactive Linkers

The choice of the amine-reactive group significantly impacts the efficiency and outcome of the PEGylation reaction.

FeatureThis compoundNHS-Ester PEG
Reactivity High reactivity towards primary amines.High reactivity towards primary amines.
Stability in Aqueous Buffer More stable and less prone to hydrolysis compared to NHS esters.Less stable, with a shorter half-life in aqueous solutions, especially at higher pH.
Optimal Reaction pH 7.5 - 8.57.0 - 8.0
By-product TetrafluorophenolN-hydroxysuccinimide
Control over Conjugation Higher stability allows for more controlled and potentially more efficient conjugation.Rapid hydrolysis can lead to lower conjugation efficiency if the reaction is not optimized.

Data Presentation: Expected Mass Spectrometry Results

Successful conjugation of this compound to a protein will be evident in the mass spectra as a distinct mass shift.

Hypothetical MALDI-TOF Data

The following table illustrates the expected mass shifts for a model protein (e.g., BSA, ~66.5 kDa) after conjugation with this compound (MW ≈ 1.4 kDa).

SpeciesTheoretical Mass (Da)Observed Mass (Da)
Native BSA66,50066,505
BSA + 1 PEG67,90067,908
BSA + 2 PEG69,30069,312
BSA + 3 PEG70,70070,715

The MALDI-TOF spectrum would show a distribution of peaks, with the highest intensity peak representing the most abundant PEGylated species.

Logical Relationship of MS-Based Validation

The following diagram outlines the logical flow of information obtained from mass spectrometry to validate the conjugation.

validation_logic cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation start PEGylated Protein Sample maldi MALDI-TOF MS start->maldi lcms LC-MS start->lcms mass_shift Mass Shift Analysis maldi->mass_shift peak_dist Peak Distribution (Degree of PEGylation) maldi->peak_dist lcms->mass_shift peptide_map Peptide Mapping (Site of PEGylation) lcms->peptide_map result Validated Conjugate (Structure & Heterogeneity) mass_shift->result peak_dist->result peptide_map->result

Logical flow for validating PEGylation using mass spectrometry.

Conclusion

The validation of this compound conjugation by mass spectrometry provides a robust and quantitative assessment of the success of the PEGylation process. The superior stability of the TFP ester offers potential advantages over traditional NHS esters in achieving higher conjugation efficiency and better control over the reaction. Both MALDI-TOF MS and LC-MS are powerful techniques that, when used in conjunction, provide a comprehensive characterization of the PEGylated product, ensuring its quality and consistency for research and therapeutic applications. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field of bioconjugation and drug development.

References

Characterization of Ald-Ph-PEG24-TFP Ester Conjugates: A Comparative Guide to SDS-PAGE and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other key analytical techniques for the characterization of protein conjugates synthesized using the Ald-Ph-PEG24-TFP ester linker. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate methods for their drug development needs.

Introduction to this compound Conjugates

The this compound is a heterobifunctional linker that plays a crucial role in the development of bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This linker possesses two reactive moieties: a tetrafluorophenyl (TFP) ester that readily reacts with primary amines (such as lysine (B10760008) residues on an antibody) to form stable amide bonds, and a benzaldehyde (B42025) group. The TFP ester is known for its high reactivity and reduced susceptibility to hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters.[1][2] The polyethylene (B3416737) glycol (PEG)24 chain enhances the solubility and stability of the resulting conjugate, prolongs its circulation half-life, and can reduce its immunogenicity.[][4] In the context of ADCs, the aldehyde group can be used for further modification or for specific targeting interactions.

The precise characterization of these conjugates is critical to ensure their quality, efficacy, and safety. This involves confirming successful conjugation, determining the degree of conjugation (e.g., drug-to-antibody ratio in ADCs), and assessing the purity and stability of the final product.

SDS-PAGE for Characterization of this compound Conjugates

SDS-PAGE is a widely adopted, cost-effective, and straightforward technique for the initial assessment of protein conjugation.[4] It separates proteins based on their molecular weight, and the conjugation of the this compound to a protein results in a discernible increase in its mass, leading to a mobility shift on the gel.[2]

Experimental Data Summary

The following table summarizes hypothetical data from an SDS-PAGE analysis of a monoclonal antibody (mAb, ~150 kDa) conjugated with this compound. Densitometry is used to estimate the relative abundance of the different species.

LaneSample DescriptionExpected Molecular Weight (kDa)Observed Bands (Apparent MW, kDa)Relative Band Intensity (%)
1Molecular Weight MarkerN/AVariousN/A
2Unconjugated mAb150~150100
3Conjugation Reaction Mixture>150~150, ~165, ~180, >18025 (unconjugated), 40 (1 linker), 25 (2 linkers), 10 (multiple linkers/aggregates)
4Purified Conjugate>150~165, ~18060 (1 linker), 40 (2 linkers)

Note: PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest, leading to a higher apparent molecular weight. This is due to the interaction of PEG with SDS and the increased hydrodynamic radius of the conjugate.[5]

Experimental Workflow for SDS-PAGE Analysis

The following diagram illustrates the general workflow for characterizing an this compound conjugate using SDS-PAGE.

sds_page_workflow cluster_conjugation Conjugation cluster_sds_page SDS-PAGE Analysis protein Protein (e.g., mAb) conjugation Conjugation Reaction protein->conjugation linker This compound linker->conjugation sample_prep Sample Preparation (with reducing agent) conjugation->sample_prep Take aliquot electrophoresis Gel Electrophoresis sample_prep->electrophoresis staining Coomassie Staining electrophoresis->staining imaging Gel Imaging staining->imaging analysis Densitometric Analysis imaging->analysis

SDS-PAGE analysis workflow for protein conjugates.

Comparison with Alternative Analytical Methods

While SDS-PAGE is a valuable tool, it has limitations, particularly in providing precise molecular weight information and resolving species with small mass differences. For comprehensive characterization, orthogonal methods are recommended.

TechniquePrincipleKey AdvantagesKey LimitationsBest For
SDS-PAGE Separation of denatured proteins by molecular weight in a polyacrylamide gel matrix.Rapid, inexpensive, widely available, good for initial confirmation of conjugation.[4]Low resolution for large proteins, provides only apparent molecular weight, denaturing conditions disrupt native structure. Smeared bands can occur with PEGylated proteins.[][6]Rapid confirmation of conjugate formation and estimating purity.
Native PAGE Separation of proteins in their native, folded state based on size, shape, and intrinsic charge.Provides information on native conformation and avoids issues of PEG-SDS interaction, offering better resolution for PEGylated species.[6]Migration is not solely dependent on molecular weight, making interpretation more complex.Analyzing conjugates where preserving the native structure is critical and for better resolution of PEGylated products.
Size Exclusion Chromatography (SEC) Separation of molecules in solution based on their hydrodynamic radius (size).High resolution for separating monomers, dimers, and aggregates under native conditions. Can be used for quantification.Lower resolution than PAGE for species with similar hydrodynamic radii. Potential for protein-column interactions.Quantifying conjugation efficiency and separating aggregates under native conditions.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Highly accurate mass determination, can identify precise conjugation sites and determine the drug-to-antibody ratio distribution.High cost, complex instrumentation and data analysis, lower throughput.Definitive confirmation of conjugate mass and characterizing the chemical nature of the linkage.
Capillary Gel Electrophoresis (CGE) An automated, microfluidic version of SDS-PAGE.High throughput, faster run times, automated data analysis, and potentially better resolution for some proteins compared to traditional SDS-PAGE.[7][8]Higher initial equipment cost, serial analysis makes direct lane-to-lane comparison difficult.[7]High-throughput screening and quality control of conjugates.

Detailed Experimental Protocols

Conjugation of a Monoclonal Antibody with this compound
  • Buffer Exchange: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like dimethylsulfoxide (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove unreacted linker and purify the conjugate using a desalting column or SEC.

SDS-PAGE Analysis of the Conjugate
  • Sample Preparation: Mix the unconjugated antibody, the reaction mixture, and the purified conjugate with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or dithiothreitol). Heat the samples at 95°C for 5 minutes to denature and reduce the proteins.

  • Gel Electrophoresis: Load the samples and a molecular weight marker onto a 4-12% Bis-Tris polyacrylamide gel. Perform electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours with gentle agitation.

  • Destaining: Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis: Image the gel using a gel documentation system. Perform densitometric analysis using software such as ImageJ to quantify the relative intensities of the bands.[9]

Application in Antibody-Drug Conjugate (ADC) Development

This compound is highly suitable for the development of ADCs. The TFP ester allows for the attachment of the linker to the antibody, while the aldehyde can be used to attach a cytotoxic payload. The PEG component is crucial for improving the pharmacokinetic properties of the ADC.

Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action of an ADC.

adc_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment adc Antibody-Drug Conjugate (ADC) receptor Target Antigen adc->receptor 1. Binding tumor_cell Tumor Cell endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome payload Cytotoxic Payload lysosome->payload 3. Payload Release apoptosis Cell Death (Apoptosis) payload->apoptosis 4. Cytotoxicity

References

Ald-Ph-PEG24-TFP Ester: A Comparative Guide to In Vivo vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and the overall therapeutic index. The heterobifunctional linker, Ald-Ph-PEG24-TFP ester, offers a strategic combination of functionalities designed to optimize the performance of bioconjugates. This guide provides a comprehensive comparison of its expected in vivo and in vitro efficacy, supported by experimental data from studies on analogous linker systems. We delve into the unique attributes of its constituent parts—the aldehyde group for conjugation, the 24-unit polyethylene (B3416737) glycol (PEG) spacer, and the tetrafluorophenyl (TFP) ester for amine reactivity—to provide a holistic view for researchers, scientists, and drug development professionals.

Unpacking the Components: Structure and Functionality

The this compound is a non-cleavable linker featuring three key components that dictate its performance characteristics:

  • Aldehyde Group (-CHO): This functional group serves as a versatile handle for conjugation. It can react with amine-containing molecules, such as the N-terminus of a protein or a payload with an aminooxy group, to form a stable bond. A common method is reductive amination, which results in a stable secondary amine linkage.[1] Alternatively, it can react with hydrazides or aminooxy groups to form hydrazone or oxime linkages, respectively.[2]

  • PEG24 Spacer: The 24-unit polyethylene glycol chain is a long, hydrophilic spacer that plays a crucial role in the pharmacokinetic and physicochemical properties of the resulting bioconjugate.[3][4] Longer PEG chains, like PEG24, are known to increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and an extended circulation half-life in vivo.[3][5] Furthermore, the hydrophilic nature of PEG can help to mitigate aggregation issues that often arise with hydrophobic drug payloads, thereby improving the overall stability and solubility of the bioconjugate.[4][6]

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of antibodies.[7][8] A key advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at the basic pH levels often used for conjugation reactions.[9][10][11][12] This increased stability reduces the likelihood of hydrolysis, leading to more efficient and reproducible conjugation.[8]

In Vitro Efficacy: A Balancing Act

The in vitro performance of a bioconjugate constructed with this compound is a delicate balance between the potency of the conjugated payload and the influence of the linker.

While the stable amide and secondary amine/oxime/hydrazone bonds formed by this linker ensure the integrity of the conjugate in culture, the long PEG24 chain can sometimes lead to a decrease in in vitro cytotoxicity compared to conjugates with shorter or no PEG linkers.[13][14][15] This phenomenon is often attributed to steric hindrance, where the long PEG chain may partially impede the interaction of the payload with its intracellular target.

However, the enhanced solubility conferred by the PEG spacer can be advantageous, particularly for hydrophobic payloads, by preventing aggregation and ensuring the homogeneity of the conjugate, which is crucial for obtaining reliable and reproducible in vitro data.

In Vivo Performance: The PEG Advantage

In the complex physiological environment, the benefits of the PEG24 spacer become more pronounced, often translating to superior in vivo efficacy. The extended circulation half-life provided by the long PEG chain allows for greater accumulation of the bioconjugate in the target tissue, such as a tumor, leading to a more potent therapeutic effect.[3][5][15]

Studies have shown that ADCs with longer PEG linkers (e.g., PEG8, PEG12, and PEG24) exhibit increased plasma and tumor exposures compared to those with shorter PEG chains or no PEG linker at all.[5] This can result in a significant improvement in tumor growth inhibition in xenograft models.[5] The enhanced stability of the TFP ester-derived amide bond and the stable linkage formed by the aldehyde group contribute to the overall robustness of the conjugate in circulation, minimizing premature payload release and associated off-target toxicity.[16][17]

Comparison with Alternative Linker Technologies

The this compound linker system offers distinct advantages over other commonly used bioconjugation strategies.

Linker FeatureThis compoundNHS Ester-Based LinkersMaleimide-Based LinkersHydrazone-Based Linkers
Amine Reactivity High, with greater hydrolytic stabilityHigh, but more susceptible to hydrolysisThiol-specific, not amine-reactiveCarbonyl-specific, not amine-reactive
Linkage Stability Stable amide and C-N/C=N bondsStable amide bondStable thioether bondpH-sensitive hydrazone bond
PEG Spacer Long (24 units), enhances solubility and half-lifeVariableVariableVariable
In Vivo Stability HighHighHighModerate, susceptible to hydrolysis at physiological pH
Payload Release Non-cleavable (relies on lysosomal degradation of the protein)Non-cleavableNon-cleavableCleavable (acid-sensitive)

Data Presentation: Quantitative Comparisons

Table 1: Impact of PEG Linker Length on In Vivo Efficacy of an Anti-CD30 ADC [5]

LinkerTumor Growth Inhibition (%)
Non-PEGylated11
PEG235-45
PEG435-45
PEG875-85
PEG1275-85
PEG2475-85

Table 2: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linkers [13][15]

ConjugateIC50 (nM)Fold Reduction in Cytotoxicity (vs. No PEG)
ZHER2-SMCC-MMAE (No PEG)~11
ZHER2-PEG4K-MMAE~4.54.5
ZHER2-PEG10K-MMAE~2222

Table 3: Half-life of NHS vs. TFP Esters in Aqueous Buffer [11]

pHNHS Ester Half-life (minutes)TFP Ester Half-life (minutes)
7.0~4-5 hours (converted from data)~7.6-9.5 hours (converted from data)
8.0~1-2 hours (converted from data)~3-4 hours (converted from data)
10.039~330

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using this compound
  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the TFP ester stock solution to the antibody solution. The molar excess of the linker over the antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized empirically (typically a 5-20 fold molar excess).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may vary depending on the antibody.

  • Quenching (Optional): The reaction can be quenched by adding a solution of Tris or glycine (B1666218) to a final concentration of 50-100 mM to react with any excess TFP ester.

  • Payload Conjugation (via Aldehyde):

    • For Reductive Amination: Add the amine-containing payload and a reducing agent, such as sodium cyanoborohydride (to a final concentration of 20-50 mM), to the reaction mixture. Incubate for 12-24 hours at 4°C or room temperature.[18]

    • For Oxime/Hydrazone Formation: Add the aminooxy- or hydrazide-containing payload to the reaction mixture. The reaction is typically performed at a slightly acidic to neutral pH.

  • Purification: Purify the resulting ADC from unreacted linker, payload, and other reagents using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture the target cancer cell line in the appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the culture medium. Add the diluted conjugates to the cells.

  • Incubation: Incubate the cells with the ADC for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[19]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Use immunocompromised mice (e.g., nude or SCID) and implant them with the target cancer cells to establish tumors.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments, typically via intravenous injection.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[3]

Visualizing the Concepts

G cluster_0 Bioconjugation Workflow Antibody Antibody (with Lysine residues) ADC_intermediate Antibody-Linker Intermediate Antibody->ADC_intermediate TFP Ester reacts with Lysine Linker This compound Linker->ADC_intermediate Payload Payload (with Amine/Aminooxy/Hydrazide) ADC_final Antibody-Drug Conjugate (ADC) Payload->ADC_final ADC_intermediate->ADC_final Aldehyde reacts with Payload G cluster_1 In Vivo Fate of an ADC ADC_in_circulation ADC in Circulation Tumor_accumulation Tumor Accumulation ADC_in_circulation->Tumor_accumulation Enhanced by PEG24 Internalization Internalization into Cancer Cell Tumor_accumulation->Internalization Lysosomal_degradation Lysosomal Degradation Internalization->Lysosomal_degradation Payload_release Payload Release Lysosomal_degradation->Payload_release Cell_death Cancer Cell Death Payload_release->Cell_death

References

Quantifying Drug-to-Antibody Ratio: A Comparative Guide to Ald-Ph-PEG24-TFP Ester and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute in the development of antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile.[1] This guide provides a comprehensive comparison of methodologies for DAR quantification, with a focus on the use of the amine-reactive linker, Ald-Ph-PEG24-TFP ester, and established analytical techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Role of this compound in ADC Development

This compound is a heterobifunctional linker that plays a crucial role in the synthesis of ADCs.[2][3] The tetrafluorophenyl (TFP) ester group provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies.[3][4] The aldehyde group can be used for subsequent conjugation of a drug molecule, often through the formation of a Schiff base.[4] The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and can mitigate aggregation of the resulting ADC, particularly when dealing with hydrophobic drug payloads.[5][6] The use of such PEGylated linkers can lead to improved pharmacokinetic properties of the ADC.[7]

The conjugation process utilizing an amine-reactive linker like this compound typically results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached. This heterogeneity necessitates robust analytical methods to accurately determine the average DAR and the distribution of different drug-loaded species.

Comparative Analysis of DAR Quantification Methods

Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the drug.[1]

MethodPrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. The addition of a drug molecule increases the hydrophobicity of the antibody.[8]- Mild, non-denaturing conditions preserve the native structure of the ADC.[8] - Considered a standard technique for cysteine-conjugated ADCs.[8]- Eluents contain high salt concentrations, which can be corrosive to standard HPLC systems.[8][9] - May have lower resolution for highly heterogeneous mixtures like lysine-conjugated ADCs.[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their polarity. For ADCs, it is often used after reduction of the antibody to separate the light and heavy chains.[][11]- Provides good separation of conjugated and unconjugated antibody chains.[12] - Can be used for both intact and reduced ADCs.[12]- Denaturing conditions can disrupt the structure of some ADCs, particularly those with non-covalent linkages.[12] - Requires careful optimization for each ADC.[]
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of the different ADC species, allowing for the determination of the number of conjugated drugs.[13][14]- Provides accurate mass measurements and can identify different drug-loaded species.[15] - Can be used for both intact and reduced ADCs.[14] - Offers high sensitivity and specificity.[13][14]- Data analysis can be complex.[12] - The ionization efficiency of different DAR species can vary, potentially affecting quantification.[16]

The Impact of PEGylation on ADC Properties

The inclusion of PEG linkers, such as the PEG24 chain in this compound, can significantly influence the properties of an ADC. While specific data for this particular linker is not extensively published, studies on other PEGylated linkers provide valuable insights.

ADC PropertyEffect of PEGylationSupporting Evidence
Hydrophobicity & Aggregation Decreases overall hydrophobicity and reduces the tendency for aggregation, especially for high DAR ADCs.Increasing the PEG chain length in DAR8-ADCs leads to a decrease in hydrophobicity as determined by HIC analysis and a reduction in aggregate content during stability studies.[17]
Pharmacokinetics (PK) Can improve PK profiles, leading to longer circulation times and increased exposure.For DAR 8 ADCs, increasing PEG size up to PEG8 resulted in slower clearance and pharmacokinetic properties approaching those of the parental antibody.[7]
In Vitro Cytotoxicity The effect can be variable and depends on the specific ADC components and design.In some studies, the inclusion of PEG linkers had no significant effect on in vitro potency, while in others, longer PEG chains led to a reduction in cytotoxicity.[5]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible quantification of DAR. Below are representative protocols for the key analytical techniques discussed.

Protocol 1: Antibody Conjugation with Amine-Reactive Ester

This protocol provides a general procedure for labeling an antibody with an amine-reactive linker like this compound.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2 mg/mL in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.5.[18] Amine-containing buffers like Tris should be avoided.[18]

  • Linker Preparation:

    • Dissolve the this compound in an anhydrous organic solvent like DMSO to a stock concentration of 10 mg/mL.[18]

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved linker to the antibody solution. A typical starting point is a 10 to 15-fold molar excess of the linker.[18]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]

  • Purification:

    • Remove unreacted linker and byproducts by purifying the ADC using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer like PBS.[18]

  • Characterization:

    • Determine the protein concentration and the degree of labeling (which will inform the subsequent DAR analysis) using UV-Vis spectrophotometry by measuring absorbance at 280 nm and the specific wavelength for the drug if it has a distinct absorbance peak.[1]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[8]

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[1]

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Agilent PL-HIC).

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV absorbance at 280 nm.[1]

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time, for example, 20 minutes.[1]

  • Sample Preparation and Analysis:

    • Dilute the ADC sample in Mobile Phase A.[1]

    • Inject the sample onto the column and record the chromatogram.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species.

    • Calculate the weighted average DAR using the following formula:

      • DAR = Σ(% Peak Area of each species × Number of drugs for that species) / 100[]

Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation (Reduction):

    • Dilute the ADC to 0.5 mg/mL in a denaturing buffer (e.g., 7.2 M guanidine-HCl).[20]

    • Add a reducing agent such as TCEP to a final concentration of 10 mM.[20]

    • Incubate at 37°C for 15 minutes to reduce the interchain disulfide bonds.[20]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[12]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[12]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., Sepax Proteomix RP-1000).[12]

    • Column Temperature: 80°C.[12]

    • Flow Rate: 0.5 mL/min.[12]

    • Detection: UV absorbance at 280 nm.[12]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the DAR based on the relative peak areas of the conjugated and unconjugated chains.[12]

Protocol 4: DAR Determination by LC-MS
  • Sample Preparation:

    • For intact ADC analysis, the sample may be analyzed directly after purification. For reduced ADC analysis, follow the reduction protocol described for RP-HPLC. Deglycosylation with PNGase F can be performed to simplify the mass spectra.[15]

  • LC-MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[13]

    • Column: A reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S).[12]

    • Mobile Phases: Use MS-compatible mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[15]

  • Data Acquisition and Analysis:

    • Acquire the mass spectra of the eluting ADC species.

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.[14]

    • Determine the number of conjugated drugs by calculating the mass difference between the ADC species and the unconjugated antibody.[1]

    • Calculate the weighted average DAR from the relative abundance of each species in the deconvoluted spectrum.[1]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the key experimental workflows.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Solution (pH 8.5-9.5) Reaction Incubate (1-2 hours at RT) Antibody->Reaction Add Linker Linker This compound in DMSO Linker->Reaction Purification Desalting/Dialysis Reaction->Purification Purify ADC Analysis DAR Analysis (HIC, RP-HPLC, LC-MS) Purification->Analysis Analyze Purified ADC

Caption: ADC Conjugation Workflow.

DAR_Analysis_Workflow cluster_hic HIC cluster_rphplc RP-HPLC cluster_lcms LC-MS ADC_Sample Purified ADC Sample HIC_Analysis HIC Separation (High to Low Salt) ADC_Sample->HIC_Analysis Reduction Reduction (TCEP) ADC_Sample->Reduction LCMS_Analysis LC-MS Analysis (Intact or Reduced) ADC_Sample->LCMS_Analysis HIC_Data Chromatogram (Peak Integration) HIC_Analysis->HIC_Data RP_Analysis RP-HPLC Separation Reduction->RP_Analysis RP_Data Chromatogram (Chain Analysis) RP_Analysis->RP_Data LCMS_Data Mass Spectra (Deconvolution) LCMS_Analysis->LCMS_Data

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Ald-Ph-PEG24-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ald-Ph-PEG24-TFP ester, a moisture-sensitive and amine-reactive compound. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the general safety profiles of 2,3,5,6-Tetrafluorophenyl (TFP) esters and Polyethylene glycol (PEG) compounds. It is imperative to consult your institution's safety officer and the supplier's documentation for the most accurate and comprehensive safety information.

Immediate Safety and Handling Protocols

This compound is a reactive substance that requires careful handling to prevent exposure and maintain its integrity. TFP esters are known to be moisture-sensitive and will react with primary amines.[1][2][3][4] Polyethylene glycol (PEG) compounds may carry risks associated with potential contaminants from the manufacturing process, such as ethylene (B1197577) oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.[5][6][7] Furthermore, PEGs can act as "penetration enhancers," potentially increasing the skin's absorption of other harmful substances.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against splashes, inhalation of aerosols, and skin contact.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A full face shield is recommended when there is a significant risk of splashes or when handling larger quantities.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are generally recommended for handling esters.[10] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[11]
Body Protection Laboratory CoatA flame-retardant lab coat with long sleeves and a secure front closure should be worn at all times.[11]
Respiratory Protection Use in a Ventilated AreaAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.[11]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the vial of this compound has been brought to room temperature to prevent moisture condensation upon opening.[1] Clear the workspace of any unnecessary items and ensure all required equipment is within reach inside the chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully open the container in a chemical fume hood. Use clean, dry spatulas or other appropriate tools to dispense the required amount of the compound. Avoid creating dust or aerosols.

  • Reaction Setup: If preparing a solution, add the compound to the solvent slowly. Be aware that TFP esters can hydrolyze, so use anhydrous solvents and inert atmosphere techniques if the reaction is sensitive to water.[1]

  • Post-Handling: Tightly seal the container of this compound and store it at the recommended temperature, typically -20°C, under an inert atmosphere if possible.

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and decontaminating solution as per your laboratory's standard operating procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Contaminated solid waste, such as used weighing paper, gloves, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container for organic or halogenated waste, depending on the solvents used. Do not pour any waste down the drain.[12]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal contractor, in accordance with local and national regulations.[12]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal prep_area Prepare Workspace in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe dispense Dispense Chemical don_ppe->dispense Proceed to Handling reaction Perform Reaction dispense->reaction store Store Unused Reagent reaction->store After Reaction decontaminate Decontaminate Workspace store->decontaminate segregate Segregate Waste decontaminate->segregate Collect Waste dispose Dispose via Licensed Contractor segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.